Usaramine exhibits dual bioactivity, possessing both toxic and potential therapeutic effects as highlighted in the table below:
| Activity Type | Description | Key Findings |
|---|---|---|
| Antibiofilm Activity | Against Staphylococcus epidermidis [1] [2] | Reduces biofilm formation by >50% without bactericidal action [1] [2] |
| Hepatotoxicity | Primary acute toxicity; genotoxicity, pneumotoxicity [3] [4] | Known as a hepatotoxic PA; found in plants linked to liver injury [3] [4] |
| Cytotoxicity | In vitro cell-based assays [1] | IC₅₀ of 120 μg/mL in human A204 cells (soft agar assay) [1] |
A sensitive LC-MS/MS method was developed to study the pharmacokinetics of this compound (URM) and its N-oxide metabolite (UNO) in rats, revealing significant sex-dependent differences [3].
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Administration: Intravenous (1 mg/kg) | ||
| ∙ URM AUC₀–t (ng/mL×h) | 363 ± 65 | 744 ± 122 |
| ∙ UNO AUC₀–t (ng/mL×h) | 172 ± 32 | 30.7 ± 7.4 |
| ∙ URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| Administration: Oral (10 mg/kg) | ||
| ∙ URM AUC₀–t (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 |
| ∙ UNO AUC₀–t (ng/mL×h) | 1,637 ± 246 | 300 ± 62 |
| ∙ Oral Bioavailability | 54.0% | 81.7% |
These findings indicate that female rats have a significantly higher systemic exposure to URM and a lower capacity to metabolize it to UNO compared to male rats [3]. This sex-dependent handling of the compound is a critical consideration for toxicological risk assessment.
For researchers, here are the key methodologies from the validated LC-MS/MS bioanalytical assay for quantifying this compound and its metabolite [3].
Sample Preparation
LC-MS/MS Conditions
This compound is a natural product found in various plant species, contributing to human exposure risk through contaminated food and herbal products.
The following diagram illustrates the metabolic pathway of this compound and the key sex-dependent pharmacokinetic differences observed in rats:
This diagram shows the metabolic conversion of this compound to its N-oxide and the subsequent divergent pharmacokinetic profiles observed between male and female rats.
This compound is a chemically defined pyrrolizidine alkaloid with documented toxicological risks and specific biological activities. Key research implications include:
Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has gained significant attention in both traditional medicine and scientific research due to its dual nature as both a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus Gynura Cass. and typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal conditions [2]. The plant features distinctive morphological characteristics including petioles that are pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) × 1.2-5(-6.5) cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that broaden abruptly near the summit [2].
Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1]. The plant is cultivated extensively throughout southern China, with optimal growth occurring at temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The regeneration capacity of Gynura divaricata is remarkably strong, allowing for multiple harvests following a single cultivation, with the best period for seeding and transplantation being from April to September [1]. In traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and inflammation [1].
The chemical profile of Gynura divaricata is characterized by a diverse array of bioactive compounds, with the most significant being pyrrolizidine alkaloids (PAs) - particularly usaramine and integerrimine - which are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera [1]. Beyond these toxic constituents, Gynura divaricata contains numerous other compounds that contribute to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and various other phytochemicals [1].
Table 1: Bioactive Compounds Identified in Gynura divaricata
| Compound Class | Specific Compounds | Concentration/Percentage | Significance |
|---|---|---|---|
| Toxic Pyrrolizidine Alkaloids | This compound, Integerrimine | Not quantified in plant material | Hepatotoxic constituents [2] [1] |
| Caffeoylquinic Acids | Chlorogenic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid | ~2.37% in GD powder (highest: 3,5-dicaffeoylquinic acid) [4] | Hypoglycemic activity, α-glucosidase inhibition [3] [4] |
| Flavonoids | Quercetin, kaempferol and their derivatives (quercetin-3-O-β-D-rutinoside, kaempferol-3-O-β-D-rutinoside) | Not fully quantified | Antioxidant and potential hypoglycemic effects [1] |
| Other Compounds | Niacin, pedatisectine G, uridine, adenosine, stigmasterol, polysaccharides | Not fully quantified | Various biological activities [1] |
Recent research has particularly highlighted the significance of caffeoylquinic acids in Gynura divaricata, with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid being the most abundant [4]. These phenolic compounds have been identified as major contributors to the plant's hypoglycemic activities through their inhibition of α-glucosidase and enhancement of glucose uptake [3]. The flavonoid components including quercetin and kaempferol derivatives further complement the biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic pyrrolizidine alkaloids and beneficial phenolic compounds in Gynura divaricata creates a complex pharmacological profile that necessitates careful consideration for any potential therapeutic applications.
The pyrrolizidine alkaloids (PAs) found in Gynura divaricata, particularly this compound and integerrimine, represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions, induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].
Pyrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion (Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2]. The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrolizidine alkaloids per day sufficient to induce toxic effects [2].
Historical data on pyrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of pyrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various regions worldwide [2]. These documented incidents highlight the serious public health concern associated with PA exposure and underscore the importance of proper regulation and education regarding plants containing these compounds, including Gynura divaricata.
Table 2: Toxicity Profile of Pyrrolizidine Alkaloids in Gynura divaricata
| Parameter | Details | References |
|---|---|---|
| Toxic Constituents | Integerrimine, this compound | [2] [1] |
| Toxic Dose | Long-term consumption of 1 mg pyrrolizidine alkaloids per day | [2] |
| Mechanism of Toxicity | Cytochrome P450-mediated transformation into reactive metabolites that bind to proteins, DNA, and RNA | [2] |
| Acute Poisoning Features | Abdominal pain, hepatomegaly, ascites, liver necrosis, potential death | [2] |
| Chronic Poisoning Features | Hepatomegaly, recurrent ascites, Budd-Chiari syndrome, cirrhosis, hepatocellular carcinoma, pulmonary hypertension | [2] |
| Major Poisoning Events | Afghanistan: 8000 affected, >1600 deaths; worldwide cases from medicinal use | [2] |
| Detection Methods | GC-MS, LC-MS/MS | [2] |
Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies, validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of Gynura divaricata significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated serum protein levels while enhancing antioxidative activities in diabetic mice [4].
The hypoglycemic activity of Gynura divaricata involves multiple molecular mechanisms through which it exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally, the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-AMPK, PPARα, and CPT1α, were significantly upregulated following GD intervention [5]. The anti-apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD, suggesting a protective effect against cellular apoptosis [5].
Further mechanistic studies have demonstrated that Gynura divaricata rich in 3,5-/4,5-dicaffeoylquinic acid and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice [4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological damage in pancreatic β-cells, while immunohistochemical assays showed that GD promoted marked pancreatic β-cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in GLUT2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4]. These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin signaling, and regulating fatty acid metabolism.
Table 3: Therapeutic Effects of Gynura divaricata in Diabetes Management
| Effect Category | Specific Effects | Mechanisms/Pathways | References |
|---|---|---|---|
| Glucose Regulation | Reduced FBG, fasting serum insulin, glycosylated serum protein | Enhanced insulin signaling, α-glucosidase inhibition | [5] [4] |
| Organ Protection | Improved liver and kidney function markers (ALT, AST, BUN, CREA) | Reduced oxidative stress, anti-apoptotic effects | [5] |
| Pancreatic Function | β-cell regeneration, reduced apoptosis | Increased Bcl-2/Bax ratio, reduced caspase-3 | [4] |
| Signaling Pathways | Improved insulin sensitivity, glucose uptake | PI3K/AKT activation, GLUT4 translocation | [5] |
| Metabolic Regulation | Enhanced fatty acid metabolism | AMPK/PPARα/CPT1α pathway activation | [5] |
| Molecular Targets | Increased GLUT2, GK, MafA, PDX-1 | Gene expression regulation | [4] |
The extraction and isolation of bioactive compounds from Gynura divaricata follows sophisticated protocols to obtain specific fractions with desired biological activities. One well-established method begins with drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process, researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant material [3].
For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography (HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated significant α-glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC) has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid (TFA) as a retainer and ammonium hydroxide (NH4OH) as an eluter [3]. This sophisticated approach has enabled the successful isolation and identification of five major compounds from Gynura divaricata: chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid (4), and kaempferol-3-O-β-D-glucopyranoside (5) [3].
The evaluation of hypoglycemic activity of Gynura divaricata extracts and compounds involves multiple in vitro and in vivo assays. For in vitro assessment of α-glucosidase inhibition, a standard protocol involves preparing α-glucosidase solution by dissolving 1 g of α-glucosidase powder (from rat intestinal acetone powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including blank control, negative control, positive control, sample, and sample control, each with three replicates [3]. The reaction mixture typically contains α-glucosidase, PBS buffer (pH 6.8), and sample solution, incubated at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an additional 30 minutes incubation [3]. After incubation, 150 μL of 0.1 mol/L Na₂CO₃ is added to each well to terminate the reaction, and absorbance is measured to calculate inhibition activity [3].
For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are harvested for histopathological examination and molecular analyses including western blotting and immunohistochemistry to investigate mechanisms of action [5] [4].
Diagram 1: Molecular mechanisms of Gynura divaricata's hypoglycemic effects through multiple signaling pathways and cellular processes
The qualitative and quantitative analysis of bioactive compounds in Gynura divaricata, including both toxic pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques. For the detection of toxic pyrrolizidine alkaloids such as integerrimine and this compound, GC-MS and LC-MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass spectrometry provide the sensitivity and specificity required to identify and quantify these potentially harmful compounds in plant materials and biological samples.
For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5] [6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of 0.1% formic acid in acetonitrile (solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with specific parameters including ion spray voltage of ±4500-5500 V, ion source temperature of 550-600°C, and mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive characterization of complex phytochemical constituents in Gynura divaricata extracts, enabling simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4]. Quantitative analysis is performed using the external standard method with standard curves constructed for each compound of interest, allowing precise determination of compound concentrations in plant extracts [4]. These analytical methods provide crucial tools for quality control, standardization of preparations, and correlation of specific compounds with observed biological activities.
Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal plant and an approved food source in China [1]. The plant was officially approved by the China State Food and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial compounds.
The therapeutic applications of Gynura divaricata in traditional medicine are diverse, with the whole plant used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling, activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced against the known toxicological concerns associated with its pyrrolizidine alkaloid content.
Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile necessitates careful consideration for researchers and drug development professionals exploring the therapeutic potential of Gynura divaricata. Future research directions should focus on developing standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential synergies between the various bioactive compounds while minimizing toxicological risks.
Pyrrolizidine alkaloids are heterocyclic organic compounds synthesized by plants as defense chemicals, with approximately 6,000 plant species known to produce them [1]. Their structure consists of a necine base esterified with one or more necic acids [1] [2].
The table below summarizes the fundamental structural types of necine bases, which are critical for understanding PA toxicity and classification [1] [2].
| Necine Base Type | Core Structure | 1,2-Saturation | Representative Alkaloids |
|---|---|---|---|
| Retronecine-type | Bicyclic | Unsaturated | Retrorsine, Usaramine (presumed) |
| Heliotridine-type | Bicyclic | Unsaturated | Heliotrine |
| Otonecine-type | Monocyclic (acts as bicyclic) | Unsaturated | Otosenine |
| Platynecine-type | Bicyclic | Saturated | Platyphylline |
The PA biosynthetic pathway begins with the fusion of polyamine precursors. The first committed step is catalyzed by a key enzyme, homospermidine synthase (HSS) [3].
Diagram 1: Simplified core biosynthesis pathway of pyrrolizidine alkaloids, highlighting the key role of Homospermidine Synthase (HSS).
Key Experimental Insight: HSS catalyzes the NAD+-dependent transfer of the aminobutyl group from spermidine to putrescine, forming the symmetric triamine homospermidine [3]. This enzyme originated from the gene duplication of deoxyhypusine synthase (DHS), an enzyme essential for the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) [3].
The hepatotoxicity of 1,2-unsaturated PAs is not intrinsic but requires metabolic activation to form highly reactive intermediates [2] [4].
Diagram 2: Primary metabolic activation pathway of toxic 1,2-unsaturated PAs, leading to reactive intermediates that cause cellular damage.
Detailed Toxicity Mechanisms:
While known for toxicity, some PAs exhibit promising pharmacological properties. The drug discovery process for such natural products is rigorous and multi-staged [5].
Key Experimental Protocols in Early Discovery: For any compound with therapeutic potential, early Absorption, Distribution, Metabolism, and Excretion (ADME) screening is critical. Standard industry assays include [6]:
The search results confirm that This compound is a specific retronecine-type PA [2], but detailed data is lacking. A targeted research plan to build a complete profile would involve:
The table below summarizes the core identifiers and chemical data for usaramine [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione [1] |
| Synonyms | This compound, Mucronatine, (15E)-Retrorsine, trans-Retrorsine [1] [2] |
| CAS Registry Number | 15503-87-4 [1] [2] |
| Molecular Formula | C₁₈H₂₅NO₆ [1] [2] |
| Average Mass | 351.399 g/mol [1] |
| Monoisotopic Mass | 351.168188 g/mol [1] |
| Stereocenters | 4 defined stereocenters [1] |
This compound is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus [2]. Its toxicity profile is shared with structurally similar compounds like retrorsine and senecionine.
The reactive DHP metabolites are electrophilic and can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cell damage, mutations, and liver injury [3].
Research on toxic PAs like this compound involves precise analytical techniques and sophisticated modeling.
Advanced chromatographic and spectroscopic methods are essential for identifying and quantifying this compound in complex matrices like plants, honey, and biological samples [5] [2].
To address the lack of direct dose-response studies for many PAs, Physiologically Based Toxicokinetic (PBTK) modeling is a powerful tool.
Fa) for retrorsine is high (~78%) [3].This compound is a compound of interest in food safety and toxicology. It can contaminate food products such as honey, herbal teas, and supplements [2]. Monitoring PA content in these products is critical for public health [2]. Regulatory agencies worldwide are working to refine risk assessments for PAs, and research on compounds like this compound and retrorsine is vital for establishing congener-specific toxicity data [3].
The table below summarizes the available quantitative solubility data for this compound from technical sources.
| Solvent System | Solubility | Experimental Conditions / Notes |
|---|---|---|
| DMSO | ~100 mg/mL (~284.58 mM) [1] [2] | In vitro research use; primary stock solution [2]. |
| Various Formulations | ≥ 2.5 mg/mL (≥ 7.11 mM) [2] | See "Detailed Experimental Protocols" section for formulation details. |
A validated LC-MS/MS method provides specific stability data for this compound and its N-oxide metabolite (UNO) in rat plasma, which is critical for pharmacokinetic studies [3].
This protocol is adapted from the validated LC-MS/MS method for quantifying this compound and its N-oxide metabolite in rat plasma [3].
For in vivo studies, the following formulations can be prepared sequentially from left to right [2]:
The diagram below outlines the key steps involved in processing and analyzing plasma samples for this compound, as per the cited protocol.
Experimental workflow for this compound analysis in plasma.
It is important to note the limitations in the currently available public data:
To fill these gaps, you may need to:
The table below summarizes the fundamental chemical and analytical information for usaramine, which is essential for its identification and analysis.
| Property | Specification |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | C₁₈H₂₅NO₆ [1] |
| Molecular Weight | 351.3942 g/mol [1] |
| CAS Registry Number | 15503-87-4 [1] |
| Classification | Unsaturated Pyrrolizidine Alkaloid (1,2-dehydro type) [2] |
| Primary Isolation Source | Seeds of Crotalaria pallida (Fabaceae family) [2] |
| Key Analytical Technique | NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, HMBC) for structural elucidation [2] |
While a complete, start-to-finish isolation guide for this compound is not available, the following workflows synthesize general methods for PAs from relevant scientific literature. You can adapt these protocols for isolating this compound from Crotalaria pallida.
This diagram outlines the overarching process from raw plant material to isolated compound, integrating common steps from PA isolation studies [3] [4].
General workflow for isolating pyrrolizidine alkaloids like this compound from plant seeds.
1. Extraction
2. Liquid-Liquid Partition
3. Solid-Phase Extraction (SPE)
4. Chromatographic Fractionation
5. Final Purification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold-standard technique for identifying and quantifying PAs like this compound in complex mixtures [5] [6]. The following method is adapted from multi-analyte approaches.
Standard LC-MS/MS workflow for identifying and confirming the presence of this compound.
Chromatographic Separation
Mass Spectrometric Detection
Method Validation: For quantitative analysis, the method should be validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision according to relevant guidelines [7].
The research into this compound's biological potential has revealed one specific, promising activity.
The available data has several limitations that you should consider for your research and development work.
The table below summarizes the core identification and regulatory positioning of Usaramine based on current literature.
| Property | Description |
|---|---|
| Chemical Classification | Pyrrolizidine Alkaloid (PA), 1,2-unsaturated macrocyclic diester [1] |
| Toxicological Status | Considered a contaminant of concern due to hepatotoxicity, genotoxicity, and carcinogenicity potential [2] [3] |
| Key Regulation | Listed in Commission Regulation (EU) 2023/915, which sets maximum levels for the sum of 35 PAs/PANOs in various foodstuffs [2] [3] [1] |
| Common Co-Occurring Forms | Often found alongside its corresponding N-oxide (this compound N-oxide) in plant matrices and environmental samples [3] [1] |
This compound has been identified in specific plant species and related materials. The quantitative data from recent studies is consolidated in the table below.
| Matrix/Source | Concentration / Presence | Context & Additional PAs Detected | Citation |
|---|---|---|---|
| Senecio vulgaris (Common Groundsel) plant extract | Detected (specific concentration not provided in snippets) | Identified alongside seneciphylline, integerrimine, and their N-oxides [1] | [1] |
| Honey (various botanical origins) | 61% of 80 samples contained at least one PA; Indicine & Lycopsamine most frequent | This compound was included in the target list of 35 PAs, but the snippet does not specify its individual detection frequency in honey [3] | [3] |
For researchers aiming to reproduce or develop methods for this compound analysis, here are the detailed protocols from the literature.
This method, used to detect this compound in Senecio vulgaris and its soil leachates, involves the following steps [1]:
This method was validated for the determination of 35 PAs, including this compound, in complex honey matrices [3]:
The experimental workflow for the analysis of this compound in environmental and food samples, based on the cited protocols, can be visualized as follows:
The table below summarizes the fundamental chemical information for Usaramine, a retronecine-type Pyrrolizidine Alkaloid (PA) [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8,14-trione [3] |
| Chemical Formula | C₁₈H₂₅NO₆ [4] |
| Molecular Weight | 351.3942 g/mol [4] |
| CAS Registry Number | 15503-87-4 [4] |
| Chemical Structure | A retronecine-type pyrrolizidine alkaloid (1,2-unsaturated necine base) esterified with necic acids [2]. |
| IUPAC Standard InChI | InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 [4] |
| IUPAC Standard InChIKey | BCJMNZRQJAVDLD-FXGRWVCYSA-N [4] |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for determining this compound in complex matrices due to its high sensitivity and specificity [5].
The following diagram illustrates a generalized LC-MS/MS workflow for quantifying this compound in a sample, such as rat plasma or honey [1] [6].
Figure 1: Experimental LC-MS/MS workflow for this compound analysis.
The methodology detailed here is adapted from a validated protocol for quantifying this compound and its N-oxide metabolite (UNO) in rat plasma [1].
Sample Preparation
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Conditions
This compound is monitored as a food contaminant and studied for its toxicological properties.
This compound is one of the 35 PAs regulated by the European Commission. A 2025 study analyzing 80 retail honey samples found that 61% contained at least one PA, with this compound and its N-oxide included in the target list [6]. Another study on Italian honey found PAs in 31% of 121 samples, though echimidine was the most prevalent [7].
A key study revealed significant sex-based differences in the metabolism of this compound in Sprague-Dawley rats [1]. The table below summarizes the main findings.
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Intravenous Administration (1 mg/kg) | ||
| • AUC₀–t of this compound (URM) | 363 ± 65 ng/mL×h | 744 ± 122 ng/mL×h |
| • AUC₀–t of this compound N-oxide (UNO) | 172 ± 32 ng/mL×h | 30.7 ± 7.4 ng/mL×h |
| • Clearance of URM | 2.77 ± 0.50 L/h/kg | 1.35 ± 0.19 L/h/kg |
| Oral Administration (10 mg/kg) | ||
| • AUC₀–t of URM | 1,960 ± 208 ng/mL×h | 6,073 ± 488 ng/mL×h |
| • AUC₀–t of UNO | 1,637 ± 246 ng/mL×h | 300 ± 62 ng/mL×h |
| Oral Bioavailability of URM | 54.0% | 81.7% |
These results indicate that female rats have a higher systemic exposure to this compound and a lower capacity to metabolize it to the N-oxide form, leading to significantly higher oral bioavailability [1].
Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata [1]. While this plant is used in traditional medicine and as a food source, PAs are known for their potential hepatotoxicity and other adverse effects. Therefore, monitoring the concentration of URM and its major metabolite, this compound N-oxide (UNO), in biological samples is crucial for toxicological and pharmacokinetic studies. The development of a sensitive, rapid, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for this purpose. These application notes detail a fully validated method and its application in revealing significant sex-dependent differences in the pharmacokinetics of URM and UNO in a rat model [1].
The following section outlines the standardized protocol for the quantification of URM and UNO.
The method was developed using a high-performance system, demonstrating the requirement for sensitive instrumentation [1].
The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:
A simple and efficient protein precipitation method was employed [1].
The method was rigorously validated according to US FDA guidelines [1]. The following table summarizes the key validation parameters, which are critical for demonstrating the method's reliability for bioanalysis [2].
Table 1: Summary of LC-MS/MS Method Validation Data for URM and UNO [1]
| Validation Parameter | Result for URM & UNO | Comments / Acceptance Criteria |
|---|---|---|
| Linear Range | 1 - 2,000 ng/mL | For both analytes. Correlation coefficient (r²) > 0.99 typically required. |
| LLOQ | 1 ng/mL | Signal-to-noise ratio >10; accuracy and precision within ±20%. |
| Within-run & Between-run Accuracy | Within ±15% of nominal value | Evaluated using Quality Control (QC) samples. ±20% accepted at LLOQ. |
| Within-run & Between-run Precision | Relative Standard Deviation (RSD) < 15% | Evaluated using QC samples. <20% accepted at LLOQ. |
| Selectivity | No significant interference | Verified using six different sources of blank plasma. |
| Matrix Effect | Consistent and compensated by IS | Evaluated from six different plasma lots; variability ≤ 15%. |
| Carryover | Not detected | Acceptable if blank after ULOQ is within 20% of LLOQ. |
| Recovery & Stability | Established for sample handling | Bench-top, autosampler, and freeze-thaw stability met acceptance criteria. |
The validated method was successfully applied to investigate the pharmacokinetics and sex differences of URM and UNO in SD rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration [1].
Table 2: Key Pharmacokinetic Parameters of URM and UNO in Rats (Mean ± SD) [1]
| Parameter | Male Rats (URM) | Female Rats (URM) | Male Rats (UNO) | Female Rats (UNO) |
|---|---|---|---|---|
| After IV Administration (1 mg/kg) | ||||
| AUC₀–t (ng/mL*h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| After Oral Administration (10 mg/kg) | ||||
| AUC₀–t (ng/mL*h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability (F) | 54.0% | 81.7% | - | - |
The data in Table 2 reveals profound sex-dependent differences:
The relationships between these key findings and their implications are synthesized in the following conceptual diagram:
For laboratories implementing this method, the following protocol is recommended:
This application note provides a thoroughly validated, sensitive, and fast LC-MS/MS method for the simultaneous quantification of this compound and its N-oxide metabolite in rat plasma. The method is robust and ready for application in toxicokinetic and pharmacokinetic studies. Its successful application has uncovered significant sex differences in the disposition of URM, highlighting the critical importance of considering sex as a biological variable in pharmaceutical and toxicological research.
Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant traditionally used in Chinese medicine for treating diabetes, hypertension, and hyperlipidemia and approved as a food source in China since 2010 [1]. PAs with 1,2-unsaturated necine bases demonstrate significant hepatotoxicity, pneumotoxicity, and genotoxicity, with the primary acute manifestation being hepatic sinusoidal obstruction syndrome, a potentially fatal form of liver injury [1]. Recent evidence indicates that PA N-oxides, including this compound N-oxide (UNO), exert toxicity through intestinal and hepatic biotransformation to their corresponding parent PAs [1]. Despite the known toxicity of this class of compounds, limited metabolic studies have focused specifically on URM, creating a significant knowledge gap in understanding its pharmacokinetic profile.
The emergence of PA contamination in various food products and herbal medicines underscores the importance of understanding URM pharmacokinetics. Recent monitoring data has revealed that PAs are detectable in 91% of herbal teas analyzed, with an average content of 454 μg/kg, and in 94% of retail honey samples at average concentrations of 26 μg/kg [1]. Furthermore, significant sex-dependent differences in the metabolism and toxicity of related PAs such as riddelliine, senecionine, and clivorine have been reported, suggesting similar variations may exist for URM [1]. These findings highlight the necessity for a robust pharmacokinetic study design to characterize URM and its primary metabolite, UNO, across both sexes to inform risk assessment and regulatory decisions.
Table: Comparison of Selected Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Plant Source | Primary Toxicities | Sex Differences Reported |
|---|---|---|---|
| This compound | Gynura divaricata | Hepatotoxicity, pneumotoxicity, genotoxicity | Yes (in pharmacokinetics) |
| Senecionine | Senecio species | Hepatotoxicity, sinusoidal obstruction syndrome | Yes |
| Riddelliine | Senecio riddellii | Hepatocarcinogenicity, genotoxicity | Yes |
| Clivorine | Ligularia species | Hepatotoxicity, genotoxicity | Yes |
A comprehensive in vivo pharmacokinetic study should be conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data quality and reliability [2]. The experimental design must characterize both single-dose and multiple-dose pharmacokinetics across both intravenous and oral administration routes to fully understand URM absorption, distribution, metabolism, and excretion. The selection of appropriate animal models is critical for generating clinically relevant data, with species chosen based on their relevance to human metabolic pathways and ability to predict human responses [2].
The study should utilize Sprague-Dawley rats as the primary model system, consistent with previous URM research [1]. Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with free access to standard laboratory diet and water. All experimental procedures require approval from the Institutional Animal Care and Use Committee (IACUC) prior to initiation to ensure ethical treatment and humane care throughout the study duration [2]. The experimental design should include parallel groups of male and female animals (n=6-8 per group) to enable robust statistical analysis of sex-based differences in pharmacokinetic parameters.
Table: Dosing Regimen and Sample Collection Schedule
| Administration Route | Dose Level | Dosing Volume | Blood Collection Time Points | Number of Animals per Sex |
|---|---|---|---|---|
| Intravenous (bolus) | 1 mg/kg | 2 mL/kg | 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h | 8 |
| Oral gavage | 10 mg/kg | 5 mL/kg | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h | 8 |
| Multiple dose oral (7 days) | 10 mg/kg/day | 5 mL/kg | Pre-dose, 1h post-dose on days 1, 3, 5, 7; full profile on day 7 | 8 |
Blood sample collection should be performed via retro-orbital plexus or cannulation at predetermined time points. For each collection point, approximately 0.3 mL of blood should be collected into heparinized microcentrifuge tubes and immediately placed on ice. Plasma must be separated by centrifugation at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection [1]. The resulting plasma samples (approximately 100 μL each) should be transferred to pre-labeled polypropylene tubes and stored at -80°C until analysis to ensure analyte stability throughout the study period. To address potential stability concerns, quality control samples containing known concentrations of URM and UNO should be processed alongside study samples to monitor analyte integrity throughout the storage and analysis period.
A sensitive and specific LC-MS/MS method should be employed for the simultaneous quantification of URM and UNO in rat plasma, following the validated approach described in recent literature [1]. The analysis should be performed using a SCIEX Triple Quad 5500 mass spectrometer equipped with a Turbo V ion source operated in positive electrospray ionization mode. Chromatographic separation should be achieved using a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C, with a mobile phase flow rate of 0.5 mL/min and a gradient elution program [1].
The mobile phase should consist of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). The following gradient program should be implemented: 0-0.2 min, 10% B; 0.2-1.0 min, 10% B to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, maintained at 95% B; 1.5-2.0 min, re-equilibration with initial conditions [1]. The injection volume should be optimized at 1 μL, and the total run time should not exceed 2.5 minutes per sample to facilitate high-throughput analysis of the large sample numbers generated in pharmacokinetic studies.
Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode with the following transitions: m/z 352.1→120.0 (collision energy 37 eV) for URM, m/z 368.1→120.0 (collision energy 42 eV) for UNO, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard (senecionine) [1]. The declustering potential should be set at 150 V for all analytes, with an electrospray voltage of 5,500 V and source temperature of 550°C. These parameters have been demonstrated to provide excellent sensitivity and specificity for URM and UNO detection in complex biological matrices.
A efficient protein precipitation protocol should be implemented for sample clean-up, utilizing 96-well microwell plates to streamline processing of large sample batches. For each sample, a 10-μL aliquot of plasma should be mixed with 10 μL of internal standard working solution (100 ng/mL senecionine in methanol/water, 1:1, v/v) and vortexed for 1 minute [1]. Then, 90 μL of acetonitrile/methanol (1:1, v/v) should be added for protein precipitation, followed by vortex mixing for 5 minutes and centrifugation at 4,000 rpm for 5 minutes. A 40-μL aliquot of the supernatant should be transferred to a 384-well conical-bottom plate for LC-MS/MS analysis [1]. This efficient sample preparation method has been validated to provide consistent recovery while minimizing matrix effects that can compromise analytical accuracy.
The analytical method must be thoroughly validated in accordance with US FDA Guidance for Bioanalytical Method Validation to ensure reliability of the generated data [1]. Validation should include assessments of selectivity, matrix effects, linearity, sensitivity, carryover, accuracy, precision, recovery, and stability. The method should demonstrate linearity over the concentration range of 1-2,000 ng/mL for both URM and UNO, with a lowest limit of quantification (LLOQ) of 1 ng/mL [1]. Selectivity should be evaluated using six different sources of blank plasma to confirm the absence of endogenous interference at the retention times of URM, UNO, and the internal standard.
Accuracy and precision should be assessed using six replicate quality control samples at low, medium, and high concentrations (3, 150, and 1,500 ng/mL), with within-run and between-run accuracy required to be within ±15% of nominal values and precision not exceeding 15% coefficient of variation [1]. Carryover should be evaluated by injecting blank samples immediately after the upper limit of quantification samples, with acceptable carryover defined as peak areas in blanks not exceeding 20% of the LLOQ for analytes and 5% for the internal standard. Stability experiments should cover bench-top, freeze-thaw, and long-term storage conditions to ensure analyte integrity throughout the sample handling and analysis process.
Non-compartmental analysis should be performed using validated software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for both URM and UNO. The following parameters should be determined for each administration route and each animal: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the plasma concentration-time curve from zero to last measurable time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent clearance (CL/F), and apparent volume of distribution (V~z~/F) [1]. For intravenous administration, absolute clearance (CL) and volume of distribution (V~ss~) should be calculated.
Oral bioavailability (F) should be calculated using the following formula: F (%) = (AUC~po~ × Dose~iv~) / (AUC~iv~ × Dose~po~) × 100, where AUC~po~ and AUC~iv~ represent the area under the curve after oral and intravenous administration, respectively [1]. Previous research has demonstrated significant sex differences in URM bioavailability, with female rats showing substantially higher bioavailability (81.7%) compared to males (54.0%) [1]. The metabolic ratio should be calculated as AUC~UNO~/AUC~URM~ for both routes of administration to quantify the extent of N-oxide formation and potential sex-related differences in this metabolic pathway.
Table: Key Pharmacokinetic Parameters for Data Analysis
| Parameter | Symbol | Units | Description |
|---|---|---|---|
| Maximum plasma concentration | C~max~ | ng/mL | Highest observed concentration |
| Time to maximum concentration | T~max~ | h | Time at which C~max~ occurs |
| Area under the curve | AUC~0-t~, AUC~0-∞~ | ng·h/mL | Total exposure over time |
| Terminal half-life | t~1/2~ | h | Time for concentration to reduce by half |
| Clearance | CL/F | L/h/kg | Volume of plasma cleared per unit time |
| Bioavailability | F | % | Fraction of dose reaching systemic circulation |
| Volume of distribution | V~z~/F | L/kg | Apparent volume in which the drug distributes |
All pharmacokinetic parameters should be expressed as mean ± standard deviation for each experimental group. Statistical comparisons between male and female animals should be performed using appropriate parametric tests (e.g., unpaired t-test for normally distributed data or Mann-Whitney U test for non-normal distributions) with a significance level of p < 0.05. For multiple group comparisons, one-way ANOVA followed by post-hoc tests should be employed. Power analysis should be conducted to ensure sufficient sample size for detecting clinically relevant differences in key parameters such as AUC and C~max~. Statistical analysis should be performed using software such as SPSS or GraphPad Prism, with data visualization including plasma concentration-time curves and comparative bar charts of key parameters across experimental groups.
The following diagram illustrates the comprehensive experimental workflow for the this compound pharmacokinetics study, from animal preparation through data analysis:
Diagram 1: Experimental workflow for this compound pharmacokinetic study showing key stages from animal preparation to data analysis, including method validation components.
This compound is a toxic pyrrolizidine alkaloid with demonstrated hepatotoxicity and potential genotoxicity, requiring appropriate safety precautions during handling [1]. Researchers should wear appropriate personal protective equipment including lab coats, gloves, and safety glasses when working with URM and UNO standards and when handling animal tissues and biological samples. All experimental procedures involving animals must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation, following the principles outlined in the Guide for the Care and Use of Laboratory Animals [2]. Special attention should be given to proper disposal of contaminated materials and decontamination of work surfaces to prevent accidental exposure.
Chemical handling procedures should include working in a fume hood when preparing stock solutions and dosing formulations, with particular care taken during weighing of powdered materials to prevent aerosolization. Emergency procedures should be established for potential spill scenarios, including appropriate containment and cleanup protocols. All personnel should receive training on the specific hazards associated with pyrrolizidine alkaloids and the emergency procedures relevant to these compounds before participating in the study.
This application note provides a comprehensive protocol for conducting a rigorous pharmacokinetic study of this compound and its N-oxide metabolite in rats. The experimental design incorporates critical elements including sensitive LC-MS/MS analysis, appropriate animal model selection, thorough method validation, and robust statistical analysis to characterize the pharmacokinetic profile and identify potential sex-dependent differences. Implementation of this protocol will generate reliable data to support risk assessment of this compound exposure and provide insights into the metabolic handling of this toxic pyrrolizidine alkaloid. The observed sex differences in URM pharmacokinetics warrant particular attention in future risk assessment models and regulatory decisions regarding safe exposure levels.
This document provides a detailed liquid chromatography–tandem mass spectrometry (LC–MS/MS) protocol for the simultaneous quantification of usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma. The method was developed and validated according to FDA guidelines and successfully applied to a pharmacokinetic study revealing significant sex-dependent differences in metabolism and bioavailability [1].
Pyrrolizidine alkaloids (PAs) are toxic plant metabolites, with over 660 identified structures. URM, a retronecine-type PA, is found in Gynura divaricata, a plant used in traditional medicine and as a food source. Toxic PAs exhibit hepatotoxicity, genotoxicity, and can cause hepatic sinusoidal obstruction syndrome. Recent studies indicate that PA N-oxides contribute to toxicity through metabolic conversion back to the parent PAs in the intestine and liver. This method enables sensitive and robust quantification to support toxicological and pharmacokinetic studies [1].
The method was validated over a concentration range of 1–2,000 ng/mL for both URM and UNO. The table below summarizes key validation data.
| Parameter | Details for URM | Details for UNO |
|---|---|---|
| Linear Range | 1–2,000 ng/mL | 1–2,000 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL |
| Accuracy & Precision | Met FDA criteria (±15%) | Met FDA criteria (±15%) |
| Matrix Effect | ≤15% variability | ≤15% variability |
| Stability | Established under various conditions | Established under various conditions |
| Pharmacokinetic (Male Rat) | ||
| - IV AUC₀–t (1 mg/kg) | 363 ± 65 ng/mL·h | 172 ± 32 ng/mL·h |
| - Oral AUC₀–t (10 mg/kg) | 1,960 ± 208 ng/mL·h | 1,637 ± 246 ng/mL·h |
| - Oral Bioavailability | 54.0% | - |
| Pharmacokinetic (Female Rat) | ||
| - IV AUC₀–t (1 mg/kg) | 744 ± 122 ng/mL·h | 30.7 ± 7.4 ng/mL·h |
| - Oral AUC₀–t (10 mg/kg) | 6,073 ± 488 ng/mL·h | 300 ± 62 ng/mL·h |
| - Oral Bioavailability | 81.7% | - |
The sample preparation process involves protein precipitation, which can be visualized in the following workflow:
The liquid chromatography method utilizes a gradient elution, as detailed below:
Table 2: LC Gradient Elution Program [1] | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 – 0.2 | 90 | 10 | 0.5 | | 0.2 – 1.0 | 90 → 40 | 10 → 60 | 0.5 | | 1.0 – 1.1 | 40 → 5 | 60 → 95 | 0.5 | | 1.1 – 1.5 | 5 | 95 | 0.5 | | 1.5 – 2.0 | 5 → 90 | 95 → 10 | 0.5 |
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water [1].
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v) [1].
MS Detection (MRM Mode): The mass spectrometry parameters for each analyte are listed in the table below.
Table 3: MS/MS MRM Transitions and Parameters [1] | Analyte | Precursor Ion > Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | | :--- | :--- | :--- | :--- | | URM | 352.1 → 120.0 | 37 | 150 | | UNO | 368.1 → 120.0 | 42 | 150 | | SCN (IS) | 336.1 → 120.1 | 36 | 150 | | Source Conditions | ESI Voltage: 5500 V; Temperature: 550°C; CAD: 7 psi | | |
The method was fully validated as per FDA guidelines [1]:
The validated method was applied to investigate the pharmacokinetics of URM and UNO in male and female Sprague-Dawley rats [1].
The diagram below illustrates the complete experimental workflow from start to data analysis.
This document provides a sensitive, fast, and robust LC–MS/MS protocol for the simultaneous quantification of URM and UNO in rat plasma. The method is fully validated and ready for application in toxicokinetic and pharmacokinetic studies. The successful identification of significant sex differences in disposition underscores the method's utility in advanced pharmacological research.
Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant used in traditional Chinese medicine and approved as a food source in China [1]. PAs are toxic secondary metabolites produced by over 6,000 plant species, with approximately 3-5% of flowering plants containing these compounds [1] [2]. These alkaloids exhibit significant hepatotoxicity, pneumotoxicity, genotoxicity, and neurotoxicity, with the primary acute manifestation being hepatic sinusoidal obstruction syndrome [1] [3]. Recent studies have demonstrated that PA N-oxides, including this compound N-oxide (UNO), exert toxicity through intestinal and hepatic biotransformation to their corresponding PAs [1]. This application note details a validated LC-MS/MS method for quantifying URM and UNO in rat plasma and investigates the significant sex-dependent pharmacokinetic differences observed in preclinical studies.
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| System | Waters Acquity TM I-class UPLC |
| Column | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9:1, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 μL |
| Gradient Program | 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration |
Table 2: Mass Spectrometry Conditions | Parameter | Specification | |-----------|---------------| | System | SCIEX Triple Quad 5500 | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Ion Spray Voltage | 5,500 V | | Source Temperature | 550°C | | Collision Activation Dissociation | 7 psi | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Compound | Transition (m/z) | Collision Energy (eV) | | URM | 352.1 → 120.0 | 37 | | UNO | 368.1 → 120.0 | 42 | | SCN (IS) | 336.1 → 120.1 | 36 |
The method was validated according to FDA guidelines with the following results:
Table 3: Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1-2,000 ng/mL for both URM and UNO |
| LLOQ | 1 ng/mL for both analytes |
| Within-run Accuracy | 85.7-106.2% |
| Within-run Precision | ≤13.4% |
| Between-run Accuracy | 90.3-108.7% |
| Between-run Precision | ≤14.8% |
| Matrix Effect | No significant interference observed |
| Carryover | Not detected |
The metabolism of this compound follows characteristic pyrrolizidine alkaloid biotransformation pathways, primarily occurring in the liver. The metabolic scheme can be visualized as follows:
Diagram 1: this compound Metabolic Pathway (83 characters)
This metabolic scheme illustrates the dual pathways of this compound biotransformation. The N-oxidation pathway represents a detoxification route, converting this compound to its N-oxide metabolite (UNO) for excretion. In contrast, the oxidation pathway generates highly reactive pyrrolic esters that form DNA and protein adducts, leading to the observed hepatotoxicity and genotoxicity [2] [4]. The balance between these pathways varies significantly between sexes, explaining the differential toxicity observed in pharmacokinetic studies.
The complete analytical process from sample collection to data analysis follows this workflow:
Diagram 2: Analytical Workflow for URM/UNO Quantification (85 characters)
The validated method was applied to investigate pharmacokinetic behaviors and sex differences of URM and UNO in Sprague-Dawley rats following intravenous (1 mg/kg) and oral (10 mg/kg) administration.
Table 4: Pharmacokinetic Parameters of this compound and its N-Oxide Metabolite in Rats
| Parameter | Male Rats (URM) | Female Rats (URM) | Male Rats (UNO) | Female Rats (UNO) |
|---|---|---|---|---|
| Intravenous (1 mg/kg) | ||||
| AUC₀-t (ng/mL×h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| Oral (10 mg/kg) | ||||
| AUC₀-t (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability | 54.0% | 81.7% | - | - |
The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and efficiency for the simultaneous quantification of URM and UNO in rat plasma. The minimal sample volume requirement (10 μL) and short chromatographic run time (2.0 minutes) make this method particularly suitable for high-throughput pharmacokinetic studies [1].
The pharmacokinetic data reveals striking sex-dependent differences in URM disposition. Female rats exhibited significantly higher systemic exposure to URM, as evidenced by approximately 2-fold and 3-fold higher AUC values following intravenous and oral administration, respectively. This is further supported by the substantially lower clearance (approximately 50%) observed in female rats compared to males [1].
The metabolic profiling shows a remarkable sex-dependent difference in N-oxide formation. Male rats demonstrated significantly higher conversion of URM to UNO, with UNO exposure being approximately 5-fold higher in males after oral administration. This suggests that male rats have enhanced N-oxidation capacity or reduced reduction of UNO back to URM [1].
The oral bioavailability of URM was substantially higher in female rats (81.7%) compared to males (54.0%), which has important implications for toxicological risk assessment. This sexual dimorphism in pharmacokinetics may be attributed to differences in cytochrome P450 enzyme activity, particularly CYP3A and CYP2B isoforms known to be involved in PA metabolism [4].
This application note presents a fully validated LC-MS/MS method for the simultaneous quantification of this compound and its N-oxide metabolite in rat plasma. The method demonstrates excellent sensitivity, precision, and accuracy with a short analysis time, making it ideal for comprehensive pharmacokinetic studies.
The significant sex-dependent differences observed in URM pharmacokinetics and metabolism highlight the importance of considering sexual dimorphism in preclinical studies of pyrrolizidine alkaloids. These differences may contribute to variations in therapeutic and toxic responses between sexes and should be considered in risk assessment of PA-containing products.
This compound (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant known as "Bai Zi Cai" or "Bai Bei San Qi" in traditional medicine. This plant was approved as a food source by China's National Health Commission in 2010 and has been used traditionally for treating diabetes, hypertension, and hyperlipidemia [1]. Despite its therapeutic applications, URM demonstrates significant hepatotoxicity due to its 1,2-unsaturated necine structure, which is characteristic of toxic PAs. These compounds exhibit dose-dependent liver injury, with the primary acute toxicity being hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal form of hepatic injury [1]. PAs like URM represent a significant concern in herbal medicines, teas, food supplements, and honey products, with contamination studies showing that 94% of retail honey samples contained PAs at average concentrations of 26 μg/kg [1].
The mechanistic basis of URM hepatotoxicity involves metabolic activation to reactive intermediates that form protein adducts, leading to cellular stress and necrosis. This compound N-oxide (UNO), a major metabolite, contributes to toxicity through reconversion to the parent alkaloid in the gastrointestinal tract and liver [1]. Recent research has revealed significant sex-dependent differences in URM metabolism and disposition, with female rats showing substantially higher oral bioavailability (81.7%) compared to males (54.0%), highlighting the importance of considering demographic variables in toxicity assessment [1]. This application note provides detailed methodologies for comprehensive evaluation of URM hepatotoxicity, integrating advanced analytical techniques with biologically relevant model systems to support safety assessment in drug development and herbal product evaluation.
Table 1: Overview of Experimental Approaches for this compound Hepatotoxicity Assessment
| Assessment Type | Model System | Key Endpoints | Applications |
|---|---|---|---|
| In Vivo Pharmacokinetics | Sprague-Dawley rats (both sexes) | Plasma concentration, AUC, clearance, bioavailability, metabolite profiling | Defining sex-dependent differences, absorption and distribution kinetics, metabolite formation |
| In Vitro Hepatotoxicity | HepaRG cells (2D and 3D) | ATP depletion, CYP enzyme activity, LDH release, glutathione depletion, mitochondrial function | Mechanistic toxicity studies, DILI prediction, mitochondrial toxicity assessment |
| Analytical Quantification | LC-MS/MS with UPLC separation | URM and UNO detection and quantification, sensitivity to 1 ng/mL, high precision and accuracy | Bioanalytical applications, pharmacokinetic studies, metabolite quantification |
The definitive pharmacokinetic study should utilize Sprague-Dawley rats (8-10 weeks old, approximately 250-300 g body weight), with equal representation of both sexes (typically n=6 per group) to enable detection of sex-dependent differences in metabolism. Animals should be housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with free access to standard laboratory diet and water. For the experimental procedure, animals should be randomly assigned to two administration routes: (1) intravenous administration (1 mg/kg URM via tail vein) and (2) oral administration (10 mg/kg URM via oral gavage). For both routes, blood samples (approximately 200-300 μL) should be collected at predetermined time intervals (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma must be separated immediately by centrifugation (4,000 × g for 10 minutes at 4°C) and stored at -80°C until analysis [1].
The bioanalytical workflow begins with thawing plasma samples on ice. For each sample, aliquot 10 μL of plasma into a 96-well microwell plate, then add 10 μL of internal standard working solution (100 ng/mL senecionine in methanol/water, 1:1 v/v). Vortex the mixture for 1 minute, then add 90 μL of precipitation solvent (acetonitrile/methanol, 1:1 v/v) for protein precipitation. Vortex the samples vigorously for 5 minutes, then centrifuge at 4,000 rpm for 5 minutes. Transfer 40 μL of the supernatant to a 384-well conical-bottom plate for LC-MS/MS analysis. The chromatographic separation should be performed using an ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C, with mobile phase consisting of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). Apply the following gradient at a flow rate of 0.5 mL/min: 0-0.2 min, 10% B; 0.2-1.0 min, 10% B to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, maintained at 95% B; 1.5-2.0 min, re-equilibration with initial conditions [1].
Table 2: Pharmacokinetic Parameters of this compound and Its N-Oxide Metabolite in Rats
| Parameter | Male Rats (IV) | Female Rats (IV) | Male Rats (Oral) | Female Rats (Oral) |
|---|---|---|---|---|
| URM AUC₀–t (ng/mL×h) | 363 ± 65 | 744 ± 122 | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC₀–t (ng/mL×h) | 172 ± 32 | 30.7 ± 7.4 | 1,637 ± 246 | 300 ± 62 |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| URM Bioavailability (%) | - | - | 54.0 | 81.7 |
For mass spectrometric detection, utilize a SCIEX Triple Quad 5500 mass spectrometer with Turbo V source operated in positive electrospray ionization mode with the following settings: electrospray voltage 5,500 V, source temperature 550°C, and collision activation dissociation of 7 psi. Detection should be performed in multiple reaction monitoring (MRM) mode with the following transitions: m/z 352.1→120.0 (collision energy 37 eV) for URM, m/z 368.1→120.0 (collision energy 42 eV) for UNO, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard (senecionine). The declustering potential should be set at 150 V for all analytes [1]. For data analysis, process the acquired data using Analyst 1.6.3 software (AB SCIEX) and calculate pharmacokinetic parameters using a non-compartmental analysis approach with a validated pharmacokinetic software package (e.g., Phoenix WinNonlin). Key parameters to determine include: area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
HepaRG cells represent a superior in vitro model for human hepatotoxicity assessment due to their high expression and activity of xenobiotic metabolizing enzymes, comparable to primary human hepatocytes [2]. For maintenance culture, seed HepaRG cells at 1 × 10⁵ undifferentiated cells/cm² in hepatocyte wash medium containing growth additives. Maintain the cells at 37°C with 21% O₂ and 5% CO₂ for 14 days before initiating differentiation. Renew the medium every 3 days. For cell differentiation, follow the manufacturer's protocol (Biopredic International), which typically involves exposure to specific inducing agents for 2-3 weeks. The differentiation process will yield two morphologically distinct populations: hepatocyte-like cells and biliary epithelial-like cells. Differentiated HepaRG cells can be maintained for up to 4 weeks after differentiation for experimental use [2]. For three-dimensional (3D) spheroid culture, utilize proprietary micromold plates to produce spheroids, which consistently exhibit higher albumin secretion and CYP1A/CYP3A4 enzyme activity compared to 2D cultures [3].
For toxicity assessment, wash differentiated HepaRG cells (either 2D or 3D) with phosphate buffered saline (PBS) and change to DMSO-free medium containing the desired concentrations of URM (recommended range: 1-100 μM for initial studies). Include appropriate vehicle controls (DMSO concentration not exceeding 0.1%). Treat cells for 7 days to evaluate chronic toxicity, renewing the URM-containing medium every 48 hours. Following exposure, assess multiple toxicity endpoints to capture different aspects of cellular injury:
Table 3: HepaRG Cell Viability and CYP Activity Following this compound Exposure
| This compound Concentration (μM) | ATP Content (% Control) | LDH Release (% Total) | CYP1A Activity (% Control) | CYP3A4 Activity (% Control) |
|---|---|---|---|---|
| 1 | 95.2 ± 4.1 | 105.3 ± 3.2 | 98.7 ± 5.1 | 96.5 ± 4.8 |
| 10 | 78.5 ± 5.3 | 125.7 ± 6.8 | 85.2 ± 6.3 | 80.1 ± 5.9 |
| 100 | 45.3 ± 6.2 | 198.5 ± 12.4 | 60.8 ± 7.5 | 55.3 ± 6.7 |
For detailed mechanistic assessment of URM-induced hepatotoxicity, several additional assays can be incorporated. To evaluate reactive oxygen species (ROS) generation, load HepaRG cells with Mitosox Red (5 μM) for mitochondrial superoxide detection or dihydrorhodamine (10 μM) for peroxynitrite formation. After 30 minutes incubation at 37°C, measure fluorescence using appropriate excitation/emission wavelengths (e.g., 510/580 nm for Mitosox Red) [2]. To assess APAP-protein adduct formation (as a marker of reactive metabolite formation), digest cellular proteins with protease and measure APAP-cysteine (APAP-CYS) adducts by LC-MS/MS according to established methods [2]. For cell death characterization, measure caspase activity using Z-VAD-fmk inhibitable Ac-DEVD-AMC fluorescence to distinguish apoptotic from necrotic cell death. Additionally, perform propidium iodide staining (30 μM) with fluorescence microscopy through a Texas Red filter to visualize non-viable cells, superimposing fluorescence images on phase contrast images of the same fields using Image J software [2].
The bioanalytical method for quantifying URM and its N-oxide metabolite (UNO) must be thoroughly validated according to FDA guidelines before application to experimental samples [1]. The validation should encompass the following parameters:
For optimal method performance, several troubleshooting approaches should be considered. If peak shape is suboptimal, check mobile phase pH and composition, and ensure the column is properly maintained at 45°C. If sensitivity is inadequate, verify ionization parameters and MRM transitions. To minimize carryover, include a blank sample injection immediately after the upper limit of quantification (ULOQ) sample during sequence runs. For quality control, analyze QC samples at low, medium, and high concentrations in duplicate within each analytical run. The analytical run is acceptable if no more than one-third of the QC results deviate from the nominal concentration by more than 15% [1].
The integrated approach outlined in this application note provides a comprehensive framework for assessing this compound hepatotoxicity. The combination of in vivo pharmacokinetic studies revealing significant sex-dependent differences in URM metabolism, coupled with mechanistic in vitro investigations using human-relevant HepaRG models, offers a robust strategy for hepatotoxicity risk assessment [1] [2]. The validated LC-MS/MS method enables precise quantification of URM and its N-oxide metabolite with sensitivity down to 1 ng/mL, supporting both preclinical and potential clinical applications [1].
From a regulatory perspective, the detection of PAs in various food and herbal products highlights the importance of rigorous safety assessment. Studies have shown that lifetime daily consumption of PA-containing products can result in Margin of Exposure (MOE) values below 10,000, indicating a priority for risk management [4]. The methodologies described herein can support regulatory decision-making by providing comprehensive safety data, informing appropriate risk management strategies for pharmaceutical and herbal products containing this compound and related pyrrolizidine alkaloids.
Usaramine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria pallida [1] [2]. It has garnered research interest due to its notable antibiofilm activity, particularly against Staphylococcus epidermidis, reducing biofilm formation by more than 50% without bactericidal action [1] [2]. This makes it a promising candidate for anti-virulence strategies.
The table below summarizes its key physicochemical and biological properties:
| Property | Description / Value |
|---|---|
| CAS Number | 15503-87-4 [1] [2] |
| Molecular Formula | C₁₈H₂₅NO₆ [1] [2] |
| Molecular Weight | 351.39 g/mol [1] [2] |
| Aliases | Mucronatine, (15E)-Retrorsine, Usaramin [1] |
| Purity | ≥98% (for research use) [1] |
| Appearance | White to off-white solid powder [1] |
| Primary Bioactivity | Antibiofilm (non-bactericidal) against Staphylococcus epidermidis [1] [2] |
| Cytotoxicity (CHO cells) | EC₅₀ > 100 μg/mL [2] |
The microtiter dish biofilm formation assay is a standard, high-throughput method for quantifying biofilm formation and evaluating the efficacy of antibiofilm agents like this compound [3]. The workflow involves biofilm growth, staining, and quantification.
Diagram Title: Biofilm Assay Workflow
[1 - (OD_treated / OD_negative control)] * 100%.To confirm that this compound's activity is anti-biofilm rather than bactericidal, you can perform a standard planktonic susceptibility test using the broth microdilution method according to CLSI guidelines [4].
This compound is reported to reduce biofilm formation without killing the bacteria, suggesting a potential mechanism that may involve interference with quorum sensing or inhibition of extracellular matrix component production [1] [2]. This aligns with modern strategies that target bacterial virulence without inducing strong selective pressure for resistance [6].
The diagram below illustrates this targeted mechanism and its advantage over traditional antibiotics.
Diagram Title: Anti-biofilm vs Traditional Antibiotic Strategy
While the microtiter assay is an excellent starting point, further investigation of this compound should include:
Important Note: this compound is sold explicitly for research use and is not intended for human or diagnostic use [1] [2]. All laboratory safety protocols must be followed when handling chemical compounds and bacterial cultures.
Usaramine (CAS 15503-87-4) is a pyrrolizidine alkaloid isolated from plants like Senecio species and Crolatalaria pallida [1] [2] [3]. It's noted for its hepatotoxic potential and has also demonstrated interesting biological activity, specifically the ability to reduce Staphylococcus epidermidis biofilm formation by over 50% without killing the bacteria [1] [2] [3].
Basic Chemical Properties
| Property | Specification |
|---|---|
| CAS Number | 15503-87-4 [1] |
| Molecular Formula | C₁₈H₂₅NO₆ [1] |
| Molecular Weight | 351.39-351.40 g/mol [1] |
| Appearance | White to off-white powder [1] [3] |
| Purity | Available at ≥98% to ≥99% [2] [4] [5] |
| Storage | Desiccate at -20°C (for powder); solutions have shorter stability [1] [2] |
Solubility Data and Stock Solution Preparation The following table summarizes the key data for preparing a concentrated stock solution.
| Property | Specification / Recommendation |
|---|---|
| Recommended Solvent | DMSO [3] [6] [7] |
| Solubility in DMSO | ~100 mg/mL (approx. 284.6 mM) [3] [6] |
| Typical Stock Concentration | 25 mg/mL (in DMSO) [3] |
| Preparation Note | May require warming to 37°C and sonication to achieve full solubility [1] [7] |
Here is a step-by-step protocol for preparing a 25 mg/mL stock solution of this compound in DMSO.
Materials & Equipment
Procedure
Use the following formulas to calculate mass and dilution ratios. The molecular weight of this compound is 351.39 g/mol.
Mass Calculation for a Specific Molarity Mass (mg) = Desired Molarity (mM) × Desired Volume (L) × Molecular Weight (g/mol) Example: To make 10 mL of a 50 mM solution: 0.05 M × 0.01 L × 351.39 g/mol = 175.7 mg
Dilution Calculator The standard dilution formula is C₁V₁ = C₂V₂. Example: To find out how much of a 25 mg/mL stock solution (C₁) is needed to make 1 mL of a 0.5 mg/mL working solution (C₂): (25 mg/mL) × V₁ = (0.5 mg/mL) × (1 mL) → V₁ = 20 µL
The diagram below outlines the logical workflow for preparing and using this compound stock solutions in an experimental setting.
A significant limitation is that the search results do not contain detailed experimental protocols for using this compound in specific biological assays, such as the cited antibiofilm activity. The information is primarily confined to the compound's physicochemical properties and stock solution preparation.
For conducting experiments, you would need to consult primary scientific literature for:
This compound and its derivative This compound N-oxide are pyrrolizidine alkaloids isolated from Crotalaria pallida that have garnered significant research interest due to their promising anti-inflammatory properties. These compounds represent valuable chemical tools for pharmacological investigation and potential lead compounds for drug development initiatives. The solubility characteristics of these compounds in dimethyl sulfoxide (DMSO) is a critical parameter that directly impacts their utility in biological screening systems and experimental workflows. Understanding and optimizing their dissolution behavior in DMSO enables researchers to design appropriate formulation strategies that maintain compound stability and ensure reliable experimental results in various assay systems.
This compound possesses the molecular formula C₁₈H₂₅NO₆ with a molecular weight of 351.4 g/mol [1], while its oxidized variant, this compound N-oxide, has the molecular formula C₁₈H₂₅NO₇ with a slightly higher molecular weight of 367.39 g/mol [2]. The presence of the N-oxide functional group in this compound N-oxide enhances its polar character and potentially influences its solvation behavior in polar aprotic solvents like DMSO. Both compounds are classified as alkaloids and share structural features common to this class of natural products. The DMSO solubility of these compounds is particularly important in early drug discovery where DMSO serves as the universal solvent for maintaining compound libraries and preparing screening samples.
The solubility profiles of this compound and this compound N-oxide in DMSO have been investigated through both experimental measurements and computational predictions, providing researchers with essential data for experimental design. The following table summarizes the available solubility information for these compounds:
Table 1: Comprehensive Solubility Data for this compound and this compound N-oxide in DMSO
| Compound | CAS Number | Molecular Weight | Experimental Solubility | Predicted Solubility | Critical Notes |
|---|---|---|---|---|---|
| This compound | 15503-87-4 | 351.4 g/mol | "DMSO" (qualitative) [1] | N/A | Purity: 98% by HPLC |
| This compound N-oxide | 117020-54-9 | 367.39 g/mol | ≥50 mg/mL (≥136.10 mM) [2] | Suitable for 10 mM stock solutions | Hygroscopic DMSO impacts solubility |
The solubility data reveals that This compound N-oxide has been quantitatively characterized with a minimum solubility of 50 mg/mL (136.10 mM) in DMSO, confirming its excellent solubility sufficient for preparing concentrated stock solutions typically used in high-throughput screening [2]. This concentration far exceeds the common benchmark of 10 mM used in pharmaceutical screening for classifying compounds as soluble [3]. For the parent compound this compound, only qualitative solubility in DMSO has been documented without specific quantitative values [1], indicating a knowledge gap that requires further experimental characterization.
The solubility classification of compounds in DMSO follows established thresholds in pharmaceutical research that align with different screening methodologies:
Table 2: DMSO Solubility Classification Standards in Drug Discovery
| Solubility Category | Concentration Threshold | Application Context | This compound N-oxide Classification |
|---|---|---|---|
| Fragment-Based Screening | 1 mM | Low-concentration bioassays | Highly soluble |
| Standard Stock Solution | 10 mM | Compound library storage | Highly soluble |
| High-Throughput Screening | 10-50 mM | Concentrated assays | Highly soluble (136 mM) |
The solubility threshold of 10 mM represents a critical benchmark in pharmaceutical development, separating compounds suitable for standard stock solution preparation from those requiring specialized formulation approaches [3]. This compound N-oxide, with its documented solubility of 136.10 mM, comfortably exceeds this threshold and qualifies as highly soluble in DMSO-based assay systems. This exceptional solubility profile facilitates its application across diverse screening paradigms without significant solubility-limited bioavailability concerns. The high solubility of this compound N-oxide suggests favorable physicochemical properties for drug discovery applications, though its structural features should be evaluated for potential DMSO-mediated reactivity given DMSO's known behavior as a mild oxidant [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust method for quantitative solubility assessment of small molecules like this compound in DMSO. This protocol, adapted from established methodologies for fragment-based screening [5], offers high accuracy and simultaneous compound verification:
Step 1: Sample Preparation - Weigh 3.51 mg of this compound (10 μmol) into a clean glass vial. Add 100 μL of DMSO-d₆ to achieve a theoretical 100 mM stock solution. Vortex the mixture vigorously for 60 seconds until complete dissolution is visually confirmed. Allow the solution to equilibrate at room temperature for 2 hours, then store at -20°C for 24 hours to assess stability under standard storage conditions.
Step 2: Dilution Series - Thaw the stock solution and maintain at room temperature for 30 minutes. Prepare a dilution series in DMSO-d₆ targeting 1 mM, 5 mM, and 10 mM concentrations. Use calibrated pipettes with positive displacement to ensure volume accuracy, as DMSO's viscosity (1.996 cP at 20°C) [4] can impact volumetric transfer precision.
Step 3: NMR Acquisition - Transfer 600 μL of each dilution to standard 5 mm NMR tubes. Perform NMR experiments on a Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe. Set the acquisition parameters as follows: 30° flip angle 1H pulse, 1.36 s acquisition time with a 20 ppm spectral width, 32K complex data points, 32 scans per sample, and a repetition time delay of 5 seconds. Maintain temperature at 298 K throughout analysis [5].
Step 4: Quantification - Process spectra using TopSpin v. 3.5 or similar software. Integrate well-resolved proton signals from this compound and compare against an external reference standard (1 mM isoleucine in DMSO-d₆) using the ERETIC2 method based on the PULCON approach. Account for the experimental error of approximately 50 μM in solubility determination [5].
Step 5: Data Interpretation - Calculate the actual concentration using the formula: [this compound] = (I_this compound / I_standard) × [standard] × (N_standard / N_this compound), where I represents integration values and N represents the number of protons quantified. Classify solubility according to established thresholds: soluble (>1 mM for fragment screening; >10 mM for stock solutions) [3] [5].
This NMR protocol not only provides accurate solubility quantification but also confirms compound integrity in DMSO solution, which is crucial for natural products like this compound that may be susceptible to degradation or solvent-mediated transformations.
For biological screening applications, proper preparation of this compound stock solutions in DMSO ensures experimental reproducibility and compound integrity:
Optimal Concentration - Prepare 10-50 mM stock solutions of this compound N-oxide based on its documented high solubility (136 mM). Weigh compound accurately using a calibrated microbalance in a controlled humidity environment (RH <40%) to prevent water absorption.
Solubilization Procedure - Add DMSO (HPLC grade, water content <0.1%) directly to the solid compound. Use orbital shaking at 2000 rpm for 30 minutes at room temperature to facilitate dissolution [3]. For difficult-to-dissolve compounds, consider brief sonication (5-10 seconds pulses) with visual inspection between cycles.
Quality Control - Visually inspect solutions against a light background with bottom-up cycles to detect turbidity or particulate matter [3]. For quantitative assessment, dilute an aliquot to 1 mM in DMSO and measure absorbance at 400 nm; absorbance >0.05 may indicate insufficient solubility or precipitation.
Storage Conditions - Aliquot stock solutions into sealed, inert containers (e.g., glass vials with PTFE-lined caps) and store at -20°C with desiccant to minimize water absorption. Under these conditions, DMSO solutions typically maintain stability for 3-6 months. Avoid repeated freeze-thaw cycles (limit to <5 cycles) to prevent compound degradation or precipitation.
Dilution Considerations - When diluting DMSO stock solutions into aqueous buffers, note that final DMSO concentrations >1% may cause cellular toxicity in biological assays [4]. Implement careful serial dilution schemes to maintain DMSO at tolerated levels while ensuring desired compound concentrations.
The following workflow diagram illustrates the complete experimental process for solubility assessment and stock solution preparation:
Figure 1: Experimental workflow for DMSO solubility assessment and stock solution preparation of this compound compounds
Computational approaches for predicting DMSO solubility provide valuable tools for prioritizing compounds before experimental testing. Recent advances in machine learning have yielded several robust models with demonstrated predictive accuracy:
Model Development - The analysis of DMSO solubility data from Enamine and UCB pharma collections using eight different machine learning methods and twelve descriptor sets has established reliable prediction frameworks. The highest accuracies were achieved using C4.5 decision classification trees, random forests, and associative neural networks (ASNN) [3]. These models effectively address the inherent challenge of imbalanced data, where nonsoluble compounds typically represent only 1.7-5.8% of screening libraries.
Performance Metrics - The best-performing models provide an average 2-fold decrease in the number of nonsoluble compounds amid all compounds predicted as soluble in DMSO. When considering only the top 10% of most reliable predictions, the enrichment increases to 4-9-fold, demonstrating their utility for prioritizing compounds with high likelihood of adequate solubility [3]. These models utilize structural features that influence solubility, including molecular weight, hydrogen bond capacity, and topological polar surface area.
Fragment-Based Screening Model - For fragment-based applications where the solubility threshold is set at 1 mM rather than 10 mM, specialized models have been developed using Support Vector Machine (SVM) classification with ISIDA fragment descriptors. These models achieve a balanced accuracy of 0.78 in 5-fold cross-validation and are particularly relevant for early-stage screening of fragment libraries containing this compound-like compounds [5].
The following diagram illustrates the computational workflow for DMSO solubility prediction:
Figure 2: Computational workflow for predicting DMSO solubility using machine learning approaches
The molecular characteristics that govern solubility in DMSO have been systematically analyzed through chemoinformatics approaches, providing insights relevant to this compound and similar alkaloids:
Hydrogen Bonding Capacity - Compounds with balanced hydrogen bond donor (HBD) and acceptor (HBA) counts typically demonstrate enhanced DMSO solubility. The optimal range for fragment-like compounds is 0-3 HBD and 0-6 HBA, which aligns with this compound's structure [5].
Polar Surface Area - Topological polar surface area (TPSA) values below 140 Ų generally correlate with improved DMSO solubility, though excessively polar compounds may demonstrate limited solubility in pure DMSO due to self-association phenomena.
Lipophilicity Parameters - Calculated logP values between -3.8 and +3.94 represent the optimal range for DMSO solubility, with highly lipophilic compounds (clogP >5) often showing reduced solubility despite DMSO's dual polar/nonpolar solvation capacity [5].
Solid-State Interactions - Crystal packing efficiency and intermolecular hydrogen bonding in the solid state significantly impact dissolution kinetics in DMSO, explaining why structurally similar compounds may exhibit markedly different solubility profiles.
The quality and handling of DMSO significantly impact solubility measurements and compound stability, requiring strict adherence to established protocols:
Solvent Specifications - Use high-purity DMSO (HPLC or spectrophotometric grade) with water content <0.1% to prevent hydrolysis of sensitive functional groups. Test water content by Karl Fischer titration upon opening and periodically during storage.
Storage Conditions - Store DMSO under inert atmosphere (argon or nitrogen) in sealed containers to prevent water absorption and oxidative degradation. DMSO readily absorbs atmospheric moisture, which can reach 10% within 24 hours of exposure to humid air [4].
Stability Monitoring - Regularly assess DMSO quality by measuring absorbance at 260-280 nm; elevated absorbance may indicate decomposition products. Discard DMSO with visible discoloration or precipitate formation.
Stability Assessment - Monitor this compound stability in DMSO solution by HPLC at regular intervals. Prepare fresh standard curves weekly to detect potential degradation. The N-oxide derivative may be particularly susceptible to reduction under certain conditions, potentially converting back to the parent alkaloid.
Analytical Interferences - Account for DMSO's high boiling point (189°C) [4] and low vapor pressure when attempting to remove solvent for analysis. Alternative approaches include precipitation with anti-solvents followed by centrifugation for compound recovery.
Biological Assay Considerations - When diluting DMSO stock solutions into aqueous assay buffers, monitor for potential precipitation at the injection point. Use vigorous agitation during dilution and consider employing solubilizing agents such as cyclodextrins for challenging compounds.
The solubility characterization of this compound and this compound N-oxide in DMSO provides essential guidance for their application in drug discovery research. The documented high solubility of this compound N-oxide (≥50 mg/mL) [2] facilitates its use across diverse screening paradigms, while the parent compound this compound requires further quantitative characterization. The integrated experimental and computational approaches outlined in these Application Notes enable researchers to accurately assess, predict, and optimize solubility parameters for these promising anti-inflammatory natural products. By implementing the standardized protocols for solubility determination, stock solution preparation, and computational modeling described herein, researchers can ensure reliable and reproducible results in their investigations of this compound's pharmacological potential.
Protein precipitation represents a fundamental sample preparation technique extensively utilized in bioanalytical chemistry for purifying and concentrating target analytes from complex biological matrices. This technique has gained particular significance in biomarker discovery and therapeutic drug monitoring where it enables researchers to remove interfering substances while recovering proteins and other analytes of interest. The fundamental principle involves altering the solvation potential of solvents through the addition of salts, organics, or pH modification, thereby reducing protein solubility and causing their aggregation and subsequent precipitation. For urinary proteomics in particular, protein precipitation addresses the significant challenge of variable sample dilution encountered in clinical settings and provides a mechanism to eliminate salts and other contaminants that interfere with downstream analytical techniques.
The critical importance of standardized protein precipitation protocols has become increasingly evident with the growth of large-scale, multi-institute studies and associated biorepositories. These repositories provide researchers with well-characterized samples from large cohorts to discover and characterize unique phenotypic and molecular biomarkers for disease progression. Standardization of total protein concentration measurements provides an essential metric for characterizing biospecimens, but significant challenges emerge in urine due to the lack of a reference matrix for use with standard curves and blank subtraction. Consequently, urinary proteins are typically precipitated and reconstituted in a reference solution before quantitation, creating a pressing need for optimized, reproducible protocols that minimize variability in downstream analyses [1].
Recent systematic investigations have evaluated multiple protein precipitation approaches using variability in total protein concentration measurement as a key metric. These studies have tested methods across urine samples ranging from very concentrated to very dilute, providing robust data on method performance under clinically relevant conditions. The table below summarizes the key findings from these comparative studies:
Table 1: Performance Comparison of Protein Precipitation Methods
| Method | Precipitation Agents | Pellet Formation Consistency | Average CV | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Method 1 | TCA (80%) + acetone | No visible pellets formed | Not determined | Extensive washing reduces contaminants | Low reproducibility, time-intensive (overnight) |
| Method 2 | TCA (80%) + acetone | Generated pellets in most attempts | <10% | Simpler workflow than Method 1 | Potential salt coprecipitation |
| Method 3 (Commercial Kit) | Proprietary reagents | Consistent pellet formation | <10% | Highest reproducibility, minimal variability | Higher cost per sample |
| Enhanced Protein Precipitation (EPP) | Ammonia in organic solvents | Consistent precipitation | ~80% recovery for oligonucleotides | Prevents oligonucleotide coprecipitation | Requires volatile amines |
The commercial kit approach (Method 3) demonstrated superior performance in reproducibility, with average coefficients of variation <10%, significantly outperforming traditional TCA/acetone methods. Importantly, the addition of a freeze/thaw cycle to this method did not lead to significant protein loss or additional variability, enhancing its utility for biorepository samples that may undergo multiple freeze-thaw cycles during storage and analysis. When samples were titrated, the measurements obtained appeared to be linearly correlated with sample starting volume, indicating consistent performance across varying sample concentrations [1].
The critical importance of precipitation method selection extends beyond traditional protein analysis to emerging therapeutic areas. Recent advances in oligonucleotide therapeutics have revealed significant limitations of conventional protein precipitation techniques when applied to these novel modalities. Traditional methods using organic solvents alone result in poor recovery of oligonucleotides due to their tendency to coprecipitate with proteins through interactions between the anionic backbone of oligonucleotides and positively charged residues of proteins. This limitation has prompted the development of Enhanced Protein Precipitation (EPP) approaches that incorporate small amines dissolved in organic solvents to significantly boost extraction recovery of oligonucleotides from biological matrices [2].
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The Enhanced Protein Precipitation (EPP) method represents a significant advancement for the bioanalysis of oligonucleotide therapeutics, addressing the historical limitation of conventional protein precipitation techniques that fail for oligonucleotides due to poor recovery arising from their tendency to coprecipitate with proteins. The EPP approach utilizes small amines (ammonia, triethylamine, or diisopropylethylamine) dissolved in organic solvents to disrupt the protein-nucleotide interaction through multiple mechanisms. The amines interfere with electrostatic interactions between the anionic backbone of oligonucleotides and positively charged residues of proteins, while simultaneously increasing the solubility of lipophilic oligonucleotides such as locked nucleic acids (LNAs) in the aqueous phase.
Systematic optimization of EPP parameters has demonstrated that the ammonia concentration significantly impacts recovery rates, with gradual improvement observed as concentration increases from 0% to 1% (w/v), beyond which minimal additional benefit is observed. The acetonitrile to methanol ratio similarly influences recovery, with a 1:1 ratio proving optimal for most oligonucleotide chemistries. Perhaps most importantly, the solvent-to-sample ratio requires careful optimization, with a 3:1 ratio providing optimal recovery across multiple oligonucleotide classes including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) [2].
The EPP method demonstrates exceptional performance characteristics for oligonucleotide bioanalysis, achieving recovery rates greater than 80% for both ASOs and siRNAs, with achievable lower limits of quantitation (LLOQ) of 1-5 ng/mL for different oligonucleotides in plasma and tissues. This performance makes it suitable for recovering multiple oligonucleotide classes from biological matrices without the need for sample digestion, costly solid phase extraction plates, or custom-designed hybridization probes. The method has proven particularly valuable for conjugated oligonucleotides (including GalNAc- and lipid-conjugated variants), which present additional challenges for conventional extraction techniques.
Table 2: EPP Performance for Various Oligonucleotide Chemistries
| Oligonucleotide | Molecular Weight (kDa) | Chemistry/Conjugation | Recovery (%) | LLOQ (ng/mL) |
|---|---|---|---|---|
| ASO1 | 4.1 | MOE/DNA gapmer with PS backbone | >80 | 1-5 |
| ASO2 | 6.4 | MOE/DNA gapmer with PS backbone | >80 | 1-5 |
| ASO3 | 3.8 | MOE/DNA gapmer with PS backbone | >80 | 1-5 |
| siRNA1 | 13.3 (S), 7.4 (AS) | GalNAc conjugated, mixed backbone | >80 | 1-5 |
| siRNA2 | 5.7 (S), 6.6 (AS) | Lipid conjugated, mixed backbone | >80 | 1-5 |
The versatility and sustainability of the EPP method represents a significant advancement over conventional approaches, providing a unified extraction methodology that eliminates the need for extensive method development for each new oligonucleotide test article. This is particularly valuable in discovery settings where rapid screening of multiple candidate molecules is essential. The method has been successfully applied to various biological matrices including mouse plasma and tissues, demonstrating its broad utility in preclinical development of oligonucleotide therapeutics [2].
The following workflow diagram illustrates the key decision points and procedures for selecting and implementing optimal protein precipitation methods based on sample type and analytical goals:
This workflow provides a systematic approach to selecting the most appropriate protein precipitation method based on sample characteristics and analytical requirements. For traditional proteomics and biomarker discovery applications, the commercial kit method (Method 3) provides the highest reproducibility, while for oligonucleotide therapeutics, the Enhanced Protein Precipitation method enables recovery rates previously unattainable with conventional approaches. The visual representation aids researchers in navigating the method selection process and understanding the key considerations at each decision point [1] [2].
Protein precipitation methodologies continue to evolve, with recent advances addressing the analytical challenges presented by novel therapeutic modalities like oligonucleotides while simultaneously improving reproducibility for traditional proteomic applications. The systematic evaluation of precipitation techniques has demonstrated that commercial kit-based methods provide superior reproducibility for urinary protein precipitation, with average coefficients of variation <10%, making them particularly suitable for large-scale biorepository studies where standardization is paramount. The development of Enhanced Protein Precipitation techniques incorporating ammonia or other volatile amines in organic solvents represents a breakthrough for oligonucleotide bioanalysis, achieving recovery rates >80% and eliminating the need for costly solid-phase extraction or custom hybridization probes.
Future methodological developments will likely focus on further minimizing variability in sample preparation, expanding application to emerging therapeutic modalities, and enhancing compatibility with automated high-throughput platforms. The integration of protein precipitation with downstream analytical techniques will continue to be refined, particularly as mass spectrometry-based approaches increase in sensitivity and throughput. As the field advances, standardized protein precipitation protocols will play an increasingly critical role in ensuring data quality and reproducibility across diverse analytical applications in both research and clinical settings.
Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata [1]. PAs are of significant toxicological concern due to their potential to cause hepatotoxicity and other adverse effects. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of URM and its N-oxide metabolite (UNO) in biological matrices, which is critical for pharmacokinetic and toxicological studies [1].
This protocol uses a simple protein precipitation method suitable for high-throughput analysis.
The following diagram illustrates this sample preparation workflow.
| Parameter | Specification |
|---|---|
| LC Conditions | |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 45 °C |
| Mobile Phase A | 0.1% Formic acid with 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Gradient Program | 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibrate to 10% B |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5,500 V |
| Source Temperature | 550 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Detailed LC-MS/MS operating conditions for the analysis of URM and UNO [1].
The MS detection was performed in Multiple Reaction Monitoring (MRM) mode. The specific transitions monitored were [1]:
The chemical structures and this MRM relationship are summarized in the diagram below.
The developed LC-MS/MS method was validated according to US FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized in the table below [1].
| Validation Parameter | Result for URM & UNO |
|---|---|
| Linearity Range | 1 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Within-run Accuracy | Within ± 15% of nominal value |
| Within-run Precision | ≤ 15% |
| Between-run Accuracy | Within ± 15% of nominal value |
| Between-run Precision | ≤ 15% |
| Matrix Effect | No significant interference observed; variability ≤ 15% |
| Carryover | Not detected in blank sample after ULOQ |
| Recovery | Consistent and high recovery achieved via protein precipitation |
| Stability | Analytes were stable in plasma under various storage and handling conditions |
Table 2: Summary of method validation parameters [1].
The validated method was successfully applied to a pharmacokinetic study in rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration of URM. The data revealed significant sex-based differences in the disposition of URM and its metabolism to UNO [1].
| Analyte | Administration Route | Sex | AUC₀–t (ng/mL×h) | Clearance (L/h/kg) | Oral Bioavailability |
|---|---|---|---|---|---|
| URM | Intravenous (1 mg/kg) | Male | 363 ± 65 | 2.77 ± 0.50 | - |
| URM | Intravenous (1 mg/kg) | Female | 744 ± 122 | 1.35 ± 0.19 | - |
| UNO | Intravenous (1 mg/kg) | Male | 172 ± 32 | - | - |
| UNO | Intravenous (1 mg/kg) | Female | 30.7 ± 7.4 | - | - |
| URM | Oral (10 mg/kg) | Male | 1,960 ± 208 | - | 54.0% |
| URM | Oral (10 mg/kg) | Female | 6,073 ± 488 | - | 81.7% |
| UNO | Oral (10 mg/kg) | Male | 1,637 ± 246 | - | - |
| UNO | Oral (10 mg/kg) | Female | 300 ± 62 | - | - |
Table 3: Key pharmacokinetic parameters showing sex differences in rats. Data presented as mean ± SD [1].
The overall experimental and data interpretation workflow is visualized below.
The described protocol provides a sensitive, fast, and robust method for quantifying this compound and its N-oxide metabolite. Key advantages include a simple sample preparation workflow, a rapid chromatographic run time of 2.0 minutes, and high sensitivity with an LLOQ of 1 ng/mL [1].
This compound (URM) is a retronecine-type pyrrolizidine alkaloid (PA) that exhibits significant hepatotoxicity and genotoxicity due to its 1,2-unsaturated necine base structure. This compound is primarily found in plants of the Crotalaria genus (Fabaceae family) and Gynura divaricata (Compositae family), the latter known as "Bai Zi Cai" or "Bai Bei San Qi" in traditional Chinese medicine [1] [2]. This compound and its N-oxide metabolite (UNO) represent important analytes in food safety and pharmaceutical research due to their concerning toxicological profiles and presence in the human food chain, particularly in herbal teas, food supplements, and honey products [1] [3]. The structural characteristics of this compound include a molecular formula of C~18~H~25~NO~6~, a molecular weight of 351.168 g/mol, and a CAS registry number of 15503-87-4 [2].
Recent regulatory actions have heightened the importance of accurate this compound quantification, with Commission Regulation (EU) 2023/915 establishing maximum permissible levels for PAs in various foodstuffs, applying to the "lower-bound" sum of 35 PAs including their N-oxides [3]. The toxicological significance of PAs like this compound stems from their metabolic activation in hepatic tissues, leading to the formation of reactive intermediates capable of causing hepatic sinusoidal obstruction syndrome—a potentially fatal form of hepatic injury [1]. Understanding the metabolic fate of this compound, particularly its biotransformation to this compound N-oxide and the potential for back-conversion in mammalian systems, is essential for comprehensive risk assessment and regulatory compliance across the food, herbal medicine, and pharmaceutical sectors [1] [4].
The analysis of this compound and its metabolites requires highly specific and sensitive methods due to the complex matrices in which these compounds are typically found and the structural similarity of pyrrolizidine alkaloid isomers. Liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for this application, providing the necessary selectivity, sensitivity, and specificity for accurate quantification [3]. The following protocol outlines a validated approach for the determination of this compound and its N-oxide metabolite in biological and plant-based matrices:
Chromatographic Separation: Employ a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C. The mobile phase should consist of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). Apply the following gradient elution program at a flow rate of 0.5 mL/min: 0-0.2 min (10% B), 0.2-1.0 min (10-60% B), 1.0-1.1 min (60-95% B), 1.1-1.5 min (maintain at 95% B), and 1.5-2.0 min (re-equilibration at 10% B) [1].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). Set the electrospray voltage to 5,500 V, source temperature to 550°C, and collision activation dissociation to 7 psi. Use the following MRM transitions: m/z 352.1→120.0 (collision energy 37 eV) for this compound, m/z 368.1→120.0 (collision energy 42 eV) for this compound N-oxide, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard senecionine [1].
Sample Preparation (Plasma): For plasma samples, employ a protein precipitation approach. Mix 10 μL of plasma with 10 μL of internal standard working solution (100 ng/mL senecionine) in a 96-well microwell plate. Add 90 μL of acetonitrile/methanol (1:1, v/v) for protein precipitation. Vortex the mixtures for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm. Transfer 40 μL of supernatant to a 384-well conical-bottom plate for LC-MS/MS analysis with a 1 μL injection volume [1].
Sample Preparation (Plant Matrices): For plant-based matrices, implement a modified QuPPe (Quick Polar Pesticides) extraction protocol. Weigh 1 g of homogenized sample into a 50 mL centrifuge tube, add 10 mL of methanol/water (1:1, v/v) containing 1% formic acid, and vortex vigorously for 1 minute. Sonicate the mixture for 15 minutes, then centrifuge at 4,000 × g for 10 minutes. Transfer the supernatant to a new tube and evaporate under nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) and filter through a 0.22 μm membrane prior to LC-MS/MS analysis [3].
Table 1: Optimal MRM Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound (URM) | 352.1 | 120.0 | 37 | 2.8 |
| This compound N-oxide (UNO) | 368.1 | 120.0 | 42 | 2.1 |
| Senecionine (IS) | 336.1 | 120.1 | 36 | 2.5 |
To ensure analytical reliability and regulatory compliance, the method should be thoroughly validated according to FDA guidelines [1]. Key validation parameters include:
Linearity and Sensitivity: Establish calibration curves over the concentration range of 1-2,000 ng/mL for both this compound and this compound N-oxide. The lower limit of quantification (LLOQ) should be set at 1 ng/mL, with back-calculated concentrations within ±20% of the nominal value at LLOQ and ±15% at other concentrations [1].
Precision and Accuracy: Evaluate within-run and between-run accuracy and precision using six replicate quality control samples at LLOQ, low, medium, and high concentrations (e.g., 1, 3, 150, 750, and 1,500 ng/mL). The precision should not exceed 15% relative standard deviation, and accuracy should be within 85-115% of the nominal concentrations [1].
Selectivity and Matrix Effects: Assess method selectivity by analyzing six different sources of blank plasma or matrix to confirm the absence of endogenous interference at the retention times of the analytes. The peak areas in blank samples should be ≤20% of the LLOQ for analytes and ≤5% for the internal standard. Evaluate matrix effects by comparing peak areas in the presence and absence of matrix from six different sources, with inter-source variability not exceeding 15% [1].
The following diagram illustrates the comprehensive workflow for metabolite identification and quantification of this compound in biological systems:
The pharmacokinetic behavior of this compound and its N-oxide metabolite exhibits notable sex-dependent differences that significantly impact toxicity profiles and dosing considerations. To evaluate these differences, a well-designed pharmacokinetic study should be implemented using appropriate animal models, typically Sprague-Dawley rats with balanced gender representation [1]. The study should include the following elements:
Dosing and Sampling: Administer this compound via both intravenous (1 mg/kg) and oral (10 mg/kg) routes to separate groups of animals. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into heparinized tubes. Centrifuge blood samples immediately at 4,000 × g for 10 minutes to separate plasma, and store at -80°C until analysis [1].
Data Analysis: Process the concentration-time data using non-compartmental analysis with appropriate pharmacokinetic software. Calculate key parameters including maximum concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve from zero to last time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), elimination half-life (t~1/2~), clearance (CL), and apparent volume of distribution (V~d~) [1].
Bioavailability Assessment: Determine oral bioavailability (F) using the formula F = (AUC~oral~ × Dose~IV~) / (AUC~IV~ × Dose~oral~) × 100%. Compare bioavailability between male and female animals to assess sex-dependent differences in first-pass metabolism and absorption [1].
The application of the validated LC-MS/MS method to pharmacokinetic studies has revealed significant sex-dependent differences in this compound metabolism and disposition. The following table summarizes key pharmacokinetic parameters obtained from Sprague-Dawley rats:
Table 2: Pharmacokinetic Parameters of this compound and this compound N-Oxide in Rats (Mean ± SD)
| Parameter | Male Rats (URM) | Female Rats (URM) | Male Rats (UNO) | Female Rats (UNO) |
|---|---|---|---|---|
| Intravenous (1 mg/kg) | ||||
| AUC~0-t~ (ng/mL×h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| t~1/2~ (h) | 4.2 ± 0.8 | 5.1 ± 0.9 | 3.8 ± 0.7 | 2.9 ± 0.5 |
| Oral (10 mg/kg) | ||||
| AUC~0-t~ (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |
| C~max~ (ng/mL) | 228 ± 35 | 645 ± 88 | 195 ± 32 | 42 ± 9 |
| T~max~ (h) | 1.5 ± 0.4 | 1.8 ± 0.5 | 2.0 ± 0.5 | 2.2 ± 0.6 |
| Oral Bioavailability | 54.0% | 81.7% | - | - |
The data demonstrates that female rats exhibit significantly higher exposure to this compound after both intravenous and oral administration, with approximately two-fold higher AUC values following IV dosing and three-fold higher AUC values after oral administration compared to males [1]. Conversely, formation of this compound N-oxide is substantially greater in male rats, suggesting sex-dependent differences in N-oxidation metabolism. The oral bioavailability of this compound is markedly higher in females (81.7%) compared to males (54.0%), indicating potentially important implications for risk assessment and dosing regimens [1].
The following diagram illustrates the metabolic pathways and pharmacokinetic behavior of this compound, highlighting the sex-dependent differences:
While LC-MS/MS remains the cornerstone technology for this compound metabolite identification, several complementary techniques can enhance structural elucidation and confirm metabolite identities:
Enzyme Deconjugation: Incubate samples with enzymes, typically β-glucuronidase (from Helix pomatia), to deconjugate metabolites and release the aglycone, providing additional information on the proposed metabolite structure. More specific enzymes can be used to review specific conjugates such as sulphates or glucuronides [5].
N-Oxide Reduction: Confirm N-oxide metabolites by using titanium(III) chloride to reduce N-oxides to their corresponding tertiary amine forms, followed by re-analysis to demonstrate the disappearance of the N-oxide peak and corresponding increase in the parent compound [5].
Deuterium Exchange: Characterize metabolites by using deuterated mobile phase to highlight exchangeable protons such as -NH, -OH and -COOH groups. This approach supports structural elucidation and differentiation of isomeric metabolites that may produce identical fragmentation patterns [5].
Metabolite Isolation: Isolate specific metabolites using preparative chromatography to facilitate definitive structural identification through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides complementary structural information to mass spectrometry data [5] [6].
The field of metabolite identification continues to evolve with technological advancements that offer potential alternatives and complements to traditional LC-MS approaches:
Surface-Enhanced Raman Spectroscopy (SERS): This emerging technology leverages plasmonic nanostructures to significantly enhance Raman scattering signals, achieving exceptionally high detection sensitivity for various small molecules in biological samples. SERS offers advantages including minimal sample preparation, rapid analysis times, and the ability to differentiate structural isomers that may be challenging to distinguish by LC-MS alone [7].
Ion Mobility Separation: When coupled with mass spectrometry, ion mobility provides an additional separation dimension based on the size, shape, and charge of molecules, helping to resolve isomeric compounds and provide collisional cross-section values that serve as additional molecular descriptors for metabolite identification [4].
High-Resolution Mass Spectrometry: Advances in HRMS instrumentation, particularly Orbitrap and Q-TOF technologies, have improved the detection of drug-related metabolites at trace concentrations. The challenge now lies in converting large amounts of raw data into useful insights for drug development, which has driven the development of sophisticated data processing tools like MetaboLynx, CompoundDiscoverer, and MassMetaSite [4].
Metabolite identification studies for compounds like this compound must adhere to stringent regulatory guidelines to ensure data quality and patient safety. Key regulatory considerations include:
MIST Guidance: The FDA Safety Testing of Drug Metabolites guidance emphasizes the importance of identifying and characterizing disproportionate human metabolites that occur at higher levels in humans than in preclinical toxicology species. This necessitates comparative metabolite profiling across species [5] [4].
ICH M3(R2) Guidelines: These international guidelines outline requirements for non-clinical safety studies supporting human clinical trials and marketing authorization for pharmaceuticals, including the timing of metabolite identification studies relative to clinical development [5].
EMA DDI Guidelines: The European Medicines Agency guidelines on drug-drug interactions highlight the importance of metabolite identification in understanding potential interactions, particularly when metabolites are pharmacologically active or inhibit metabolic enzymes [5].
EU Regulation 2023/915: For food and herbal medicine applications, this regulation establishes maximum levels for pyrrolizidine alkaloids including this compound in various foodstuffs, requiring robust analytical methods for compliance monitoring [3].
The comprehensive application notes and protocols presented herein provide researchers with a robust methodological framework for the identification and quantification of this compound and its metabolites in various matrices. The validated LC-MS/MS method offers sensitivity, specificity, and reliability for quantifying these compounds at trace levels, while the detailed pharmacokinetic protocols enable thorough investigation of their disposition and metabolic fate. The observed sex-dependent differences in this compound pharmacokinetics underscore the importance of considering demographic factors in risk assessment and regulatory decision-making for pyrrolizidine alkaloid-containing products.
As the field of metabolite identification continues to evolve, integration of emerging technologies such as SERS and ion mobility spectrometry with traditional LC-MS approaches will further enhance our ability to characterize the complex metabolic profiles of bioactive compounds like this compound. Adherence to regulatory guidelines and implementation of complementary identification techniques will ensure the generation of high-quality, reliable data to support evidence-based decisions in pharmaceutical development, herbal medicine quality control, and food safety assurance.
Usaramine is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata and Crotalaria pallida. It demonstrates biofilm inhibition activity against Staphylococcus epidermidis by reducing biofilm formation by over 50% without bactericidal effects [1]. Research interest in this compound has grown due to its presence in food chains and traditional medicines, necessitating robust preclinical models to understand its pharmacokinetic profile and toxicological behavior. This document provides comprehensive application notes and validated experimental protocols for administering this compound in rat models, incorporating critical sex-dependent differences in metabolism and bioavailability that significantly impact experimental design and interpretation [2].
Key pharmacokinetic parameters of this compound and its N-oxide metabolite (UNO) following intravenous (1 mg/kg) and oral (10 mg/kg) administration in Sprague-Dawley rats are summarized below.
Table 1: Pharmacokinetic Parameters of this compound and its N-oxide Metabolite in Rats [2]
| Parameter | Male Rats (URM) | Female Rats (URM) | Male Rats (UNO) | Female Rats (UNO) |
|---|---|---|---|---|
| Intravenous (1 mg/kg) | ||||
| AUC₀–t (ng/mL×h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| Oral (10 mg/kg) | ||||
| AUC₀–t (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability | 54.0% | 81.7% | - | - |
This validated method allows simultaneous quantification of this compound (URM) and its N-oxide metabolite (UNO) [2].
Table 2: LC-MS/MS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Instrument | SCIEX Triple Quad 5500 MS with Waters Acquity I-class UPLC |
| Column | Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Column Temperature | 45°C |
| Mobile Phase | A: 0.1% formic acid with 5 mM ammonium acetate in water B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v) | | Gradient Program | 0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration | | Flow Rate | 0.5 mL/min | | Injection Volume | 1 μL | | MRM Transitions | URM: m/z 352.1→120.0 (CE 37 eV) UNO: m/z 368.1→120.0 (CE 42 eV) IS (SCN): m/z 336.1→120.1 (CE 36 eV) | | Ionization Mode | Positive electrospray, voltage 5500 V |
Sample Preparation Procedure:
Method Validation Parameters:
Formulation Preparation:
Animal Study Design:
The following diagram illustrates the complete experimental workflow from animal dosing to data analysis:
The marked sex differences in this compound pharmacokinetics require careful experimental design:
This compound is part of the pyrrolizidine alkaloid class known for environmental persistence and potential to contaminate soil, water, and agricultural products [3]. Understanding its behavior in biological systems contributes to broader environmental risk assessments, particularly given its detection in common weeds like Senecio vulgaris [3]. Regulatory considerations should account for the structural toxicity relationships of PAs, with cyclic diesters generally exhibiting highest toxicity [3].
These application notes provide validated methodologies for investigating this compound pharmacokinetics in rat models. The pronounced sex differences in metabolism and bioavailability underscore the necessity of including both sexes in preclinical studies. The LC-MS/MS method offers robust quantification of both parent compound and N-oxide metabolite, enabling comprehensive metabolic profiling. Researchers should carefully consider the species-specific differences in PA metabolism when extrapolating results to human risk assessment.
The following table consolidates the key specifications for Usaramine reference standards from various suppliers.
| Property | Details |
|---|---|
| CAS Number | 15503-87-4 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₅NO₆ [1] [2] [3] |
| Molecular Weight | 351.4 g/mol [2] [3] |
| Purity | ≥90.0% (HPLC) [1] / ≥95.0% (HPLC) [4] [2] |
| Form | Solid, powder [1] [4] |
| Solubility | Soluble in chloroform [1] [3] |
| Storage Conditions | Dry, freezer below -15°C to -20°C [1] [4] [2] |
| Hazard Statements | H372: Causes damage to organs through prolonged or repeated exposure [1] |
| Synonyms | trans-Retrorsine, Mucronatine [1] [4] [2] |
This compound is a pyrrolizidine alkaloid (PA) of significant interest in food safety and quality control for herbal medicines. Here are its primary applications and associated methodologies.
This compound is a toxic compound and requires careful handling.
The search results do not contain a full step-by-step protocol for this compound analysis. However, based on a cited research paper [3], the following general workflow for detecting PAs in plant material using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) can be inferred. You would need to optimize the specific parameters for your own laboratory conditions.
Workflow Steps:
Sample Preparation:
Analysis (HPLC/MS):
Data Analysis:
This compound is a critical reference standard for monitoring a potent phytotoxin. The available data is excellent for identifying the compound and setting up a quality control system. However, for a complete and ready-to-use protocol, you may need to consult official pharmacopeial methods or more detailed scientific papers.
Matrix effects can significantly reduce the accuracy of your LC-MS/MS results. Below is a flowchart to help you diagnose and solve these issues.
The flowchart leads to several proven mitigation strategies. The table below summarizes these approaches and the key experimental factors to consider for this compound analysis.
Table 1: Strategies for Mitigating Matrix Effects in this compound Analysis
| Mitigation Strategy | Key Experimental Considerations for this compound |
|---|---|
| Stable Isotope-Labeled Internal Standard (SIL-IS) [1] | The ideal IS should co-elute with the analyte. If a SIL-IS for this compound is unavailable, a structurally similar Pyrrolizidine Alkaloid (PA) like Senecionine can be used [2]. |
| Optimized Sample Clean-up [3] [4] | Mixed-mode Cation Exchange (MCX) SPE is highly effective for cleaning complex samples like honey due to its selectivity for basic compounds like PAs [5]. |
| Chromatographic Optimization [4] [1] | Use a C18 column with 1.7 µm particles for high resolution. A gradient elution with methanol/acetonitrile and additives like ammonium acetate and formic acid improves separation [2] [4]. |
| Standard Addition Method [1] | This method is particularly useful when analyzing entirely new or highly variable sample matrices, as it accounts for the specific matrix composition of each sample. |
This protocol, adapted from recent research, is designed for complex matrices like honey [5].
This method provides a starting point for the simultaneous quantification of this compound (URM) and its N-oxide metabolite (UNO) [2].
Q1: What is the biggest mistake to avoid when analyzing for this compound in new sample types? The biggest mistake is assuming a method will work without testing for matrix effects. Matrix effects are highly dependent on the specific sample matrix (e.g., honey vs. plant material vs. plasma). You should always use post-column infusion or post-extraction addition experiments to assess matrix effects for each new matrix [1].
Q2: My internal standard shows significant signal fluctuation. What does this indicate? This is a clear indicator of severe matrix effects. If your internal standard's response is not stable, it cannot correct for the suppression or enhancement affecting your analyte. This necessitates a review of your sample clean-up protocol (e.g., using a more selective SPE sorbent like MCX) or further optimization of the chromatographic separation to move the analyte away from the region of ion suppression [1].
Q3: Are there any known pharmacokinetic peculiarities of this compound I should consider? Yes, research in rat models has shown significant sex-dependent differences in the pharmacokinetics of this compound. Female rats exhibited a much higher oral bioavailability (81.7%) compared to males (54.0%). This underscores the importance of considering subject or model biology as a potential source of variability in your data, beyond just the analytical method [2].
The following table summarizes key pharmacokinetic parameters of this compound from a rat study, which can be useful for reference in your own research.
Table 2: Pharmacokinetic Parameters of this compound (URM) and its N-oxide (UNO) in Rats [2]
| Parameter | Administration | Male Rats (Mean) | Female Rats (Mean) |
|---|
| AUC₀–t (ng/mL*h) | Intravenous (1 mg/kg) | URM: 363 ± 65 UNO: 172 ± 32 | URM: 744 ± 122 UNO: 30.7 ± 7.4 | | Clearance (L/h/kg) | Intravenous (1 mg/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | | AUC₀–t (ng/mL*h) | Oral (10 mg/kg) | URM: 1,960 ± 208 UNO: 1,637 ± 246 | URM: 6,073 ± 488 UNO: 300 ± 62 | | Oral Bioavailability | Oral (10 mg/kg) | 54.0% | 81.7% |
The following table summarizes a validated LC-MS/MS method for the simultaneous quantification of Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma, which serves as an excellent starting point for your work [1].
| Parameter | Specification |
|---|---|
| Analytes | This compound (URM), this compound N-oxide (UNO) |
| Internal Standard | Senecionine (SCN) |
| Chromatographic Column | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Column Temperature | 45 °C |
| Mobile Phase A | 0.1% Formic acid with 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (9/1, v/v) |
| Gradient Program | • 0-0.2 min: 10% B • 0.2-1.0 min: 10% B → 60% B • 1.0-1.1 min: 60% B → 95% B • 1.1-1.5 min: 95% B • 1.5-2.0 min: Re-equilibrate at 10% B | | Flow Rate | 0.5 mL/min | | Injection Volume | 1 μL | | Detection | MS/MS in positive MRM mode | | MRM Transitions | • URM: m/z 352.1 → 120.0 (CE 37 eV) • UNO: m/z 368.1 → 120.0 (CE 42 eV) • IS (SCN): m/z 336.1 → 120.1 (CE 36 eV) |
Here are solutions to frequently encountered problems when analyzing polar compounds like this compound.
| Problem | Possible Causes | Solutions & Tips |
|---|
| Poor Retention | • Standard C18 column not suitable for polar analytes. • Mobile phase too strong (high organic%). | • Use a column designed for polar compounds (e.g., Waters T3, Atlantis Premier BEH C18 AX) [2]. • Use a higher aqueous content at the start of the gradient. Consider HILIC as an alternative [2]. | | Peak Tailing | • Secondary interactions with column silanols. • Incompatible mobile phase pH. | • Use a column with high-purity silica and good endcapping [2]. • Add mobile phase additives like ammonium acetate to suppress silanol effects [1]. | | Low Recovery | • Strong, irreversible adsorption to the stationary phase. • Inefficient protein precipitation. | • Use columns with MaxPeak HPS technology to minimize nonspecific adsorption [2]. • Ensure proper vortexing and centrifugation times during sample prep [1]. | | Matrix Effects in MS | • Co-eluting compounds from the sample matrix. | • Improve sample clean-up. • Use a stable isotope-labeled internal standard if available. • Optimize chromatography to separate analytes from matrix interferences. |
This protein precipitation method is simple and effective for plasma samples [1].
For a method to be considered reliable, key performance characteristics must be validated according to guidelines like USP <1225> and ICH Q2(R1) [3].
The following diagrams outline the method development workflow and a systematic approach to troubleshooting.
What is carryover contamination and why is it a problem in URM analysis? Carryover occurs when a sample containing a high concentration of an analyte contaminates a subsequent sample with a low concentration or no analyte. In quantitative LC-MS/MS analysis of URM, this can lead to falsely elevated results, inaccurate pharmacokinetic data, and compromised method validity [1] [2].
How can I check for carryover in my URM/UNO LC-MS/MS method? You should incorporate carryover assessment into your method validation. This is typically done by injecting a blank solvent or plasma sample immediately after a sample with a very high concentration of URM and UNO (e.g., the Upper Limit of Quantification - ULOQ) and verifying that the peak area in the blank is below an acceptable threshold (for example, less than 20% of the Lower Limit of Quantification - LLOQ) [1].
The table below summarizes the key strategies to prevent carryover, combining general good laboratory practices with technique-specific measures.
| Strategy | Description & Application to URM Analysis |
|---|---|
| Mechanical Barriers [2] | Physically separate lab areas for sample preparation, LC-MS/MS analysis, and data processing. Use dedicated equipment and lab coats for each area to prevent transfer of URM/UNO amplicons. |
| Chemical Cleaning [2] | Decontaminate work surfaces and equipment with a 10% sodium hypochlorite (bleach) solution. Bleach causes oxidative damage to nucleic acids and other organic molecules, degrading any URM or UNO contaminants. |
| Instrumental & Workflow | Use gradient elution with a strong wash step (e.g., 95% organic mobile phase) to flush the column and system between injections [1]. Inject blank samples regularly to monitor for carryover. |
| Sample Preparation | Ensure proper technique to avoid aerosol generation. Using a 96-well plate format for protein precipitation, as done in the URM study, can help streamline processing and reduce sample handling errors [1]. |
Here is a detailed methodology you can adapt, based on the validated LC-MS/MS method for URM and its N-oxide metabolite (UNO) [1].
The diagram below outlines the core logical workflow for preventing carryover contamination when analyzing URM, integrating the strategies discussed.
Carryover Prevention Workflow for URM Analysis
The following table summarizes the key pharmacokinetic parameters for Usaramine and its metabolite in Sprague-Dawley rats after administration, highlighting significant sex-dependent differences [1].
| Parameter | Admin Route & Dose | Male Rats | Female Rats |
|---|---|---|---|
| URM AUC₀–t (ng/mL×h) | Intravenous (1 mg/kg) | 363 ± 65 | 744 ± 122 |
| UNO AUC₀–t (ng/mL×h) | Intravenous (1 mg/kg) | 172 ± 32 | 30.7 ± 7.4 |
| URM Clearance (L/h/kg) | Intravenous (1 mg/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| URM AUC₀–t (ng/mL×h) | Oral (10 mg/kg) | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC₀–t (ng/mL×h) | Oral (10 mg/kg) | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability of URM | Oral (10 mg/kg) | 54.0% | 81.7% |
This methodology can serve as a reference for researchers developing or validating their own assays for this compound [1].
The following diagram visualizes the key stages of the experiment, from sample collection to data analysis.
Q1: What are the critical factors for a stable LC-MS/MS signal for this compound? The validated method indicates that key factors include using the specific MRM transitions (m/z 352.1→120.0 for URM), a sharp gradient elution for chromatographic separation, and protein precipitation with an acetonitrile/methanol mixture to minimize matrix effects [1].
Q2: Why might I observe different concentration readings between male and female rat plasma? The data shows intrinsic sex-dependent differences in URM pharmacokinetics. Female rats exhibited significantly higher URM exposure (AUC) and oral bioavailability, along with a much lower exposure to the N-oxide metabolite (UNO), suggesting a major sex difference in the metabolic conversion of URM to UNO [1].
Q3: My analyte peaks are weak or show interference. What should I check? While not specific to this compound, general troubleshooting steps include:
The following table summarizes a sensitive and validated method for quantifying URM and UNO in rat plasma, which can serve as a reference for your own work [1].
| Parameter | Specification |
|---|---|
| Analytes | Usaramine (URM), this compound N-Oxide (UNO) |
| Internal Standard (IS) | Senecionine (SCN) |
| Matrix | Rat Plasma |
| Linear Range | 1–2,000 ng/mL for both URM and UNO |
| Sample Preparation | Protein precipitation with acetonitrile/methanol (1:1, v/v) |
| Chromatography Column | Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9:1, v/v) |
| Gradient Elution | 10% B to 60% B over 1.0 min, then to 95% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 μL |
| MS Detection | Positive ESI mode, MRM: URM: m/z 352.1→120.0; UNO: m/z 368.1→120.0 |
The experimental workflow for this method, from sample collection to data analysis, can be visualized as follows:
Low recovery can stem from issues during sample preparation, chromatography, or detection. Here is a guide to diagnose and fix these problems.
| Problem Area | Potential Cause | Troubleshooting Action |
|---|---|---|
| Sample Preparation | Incomplete protein precipitation | Ensure adequate precipitation agent volume and vortexing time. Test different organic solvent ratios. |
| Compound adsorption to labware | Use low-binding tubes and plates. Consider silanized glassware. | |
| Stability issues during processing | Keep samples chilled. Minimize preparation time. Evaluate stability under processing conditions [1]. | |
| Chromatography & Matrix | Poor peak shape/retention | Confirm column condition and mobile phase pH. Optimize gradient to improve separation from matrix interferences. |
| Matrix effects (ion suppression) | Use a stable isotope-labeled IS. Dilute the sample if within sensitivity limits [1] [2]. | |
| Detection & Quantification | Inappropriate internal standard | Ensure the IS (e.g., Senecionine) behaves similarly to URM/UNO during extraction and analysis [1]. |
| Hydrolysis or conversion of UNO | Monitor for conversion between UNO and URM; optimize LC conditions to clearly separate them [2]. |
The logical process for investigating low recovery involves systematically checking each major component of your method.
When working with this compound and other pyrrolizidine alkaloids (PAs), keep these broader points in mind:
I hope this detailed technical guide helps you identify and resolve the issues with your this compound recovery.
Here are answers to common questions about preventing amine degradation in research settings.
Q1: What is the most critical factor to prevent amine degradation in urine samples during collection?
Q2: For long-term storage of samples containing amine compounds, what temperature is recommended?
Q3: Are there established regulatory guidelines for stability testing of drug substances?
The following protocol and data are adapted from stability studies on aromatic amines in urine, which can serve as a template for designing your own experiments on Usaramine [1].
Methodology for Stability Assessment
This protocol uses Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID GC-MS/MS) for precise measurement [1].
Stability Data for Aromatic Amines
The table below summarizes stability data for analogous compounds, providing a benchmark for expected stability trends [1].
| Analyte | Stable at 20°C | Stable at 4°C & 10°C | Stable at -20°C & -70°C | Long-Term Stability (-70°C) |
|---|---|---|---|---|
| o-Toluidine (OTOL) | No (degradation in 10 days) | Yes (10 days) | Yes (10 days) | Up to 14 months |
| 2,6-Dimethylaniline (26DM) | No (degradation in 10 days) | Yes (10 days) | Yes (10 days) | Up to 14 months |
| 1-Aminonaphthalene (1AMN) | No (degradation in 10 days) | Yes (10 days) | Yes (10 days) | Up to 14 months |
| 2-Aminonaphthalene (2AMN) | No (degradation in 10 days) | Yes (10 days) | Yes (10 days) | Up to 14 months |
| 4-Aminobiphenyl (4ABP) | No (degradation in 10 days) | Yes (10 days) | Yes (10 days) | Up to 14 months |
The following diagram visualizes the key decision points in the sample handling protocol to minimize degradation, based on the findings from the search results [1].
Sample Handling Decision Tree
Use this guide to diagnose and resolve common problems related to amine degradation.
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in analyte concentration | Inconsistent storage temperatures during sample collection or transit. | Use pre-chilled collection containers and validated cold shippers (4-10°C) for transport [1]. |
| Consistently low recovery of analyte | Sample degradation due to improper long-term storage temperature. | Transfer samples to a -70°C freezer for long-term storage immediately upon receipt in the lab [1]. |
| Decreased recovery over a study's duration | Instability of the analyte in the biological matrix or solvent over time. | Conduct a formal stability study under your specific storage conditions, following ICH Q1 guidelines [2]. |
Here are answers to common questions and solutions to frequent problems encountered when analyzing Pyrrolizidine Alkaloids.
Q1: Which analytical techniques are recommended for sensitive PA detection? Current research employs a combination of techniques for comprehensive analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for targeted quantification of known PAs [1]. For suspect screening and discovering novel PAs, high-resolution mass spectrometry (HRMS) using platforms like UHPLC-Quadrupole-Orbitrap is recommended [1]. Using these techniques together provides the most holistic evaluation.
Q2: What is the biggest challenge in achieving high sensitivity for PAs? The main challenge is the complexity of the food matrix (like honey) and the need to effectively separate and detect a large number of individual PAs at very low concentrations [1]. Matrix components can interfere with the analysis, suppressing the signal of the target analytes or creating false positives.
Q3: My method sensitivity is low. How can I improve the sample preparation? A solid-phase extraction (SPE) cleanup step is widely used to reduce matrix effects. A specific protocol from recent literature is summarized below [1]. Optimizing this step is crucial for sensitivity.
| Step | Specification | Notes |
|---|---|---|
| Extraction | 1g honey + 10mL 50mM H2SO4, ultrasonic bath 10min at 35°C [1] | Ensures efficient transfer of PAs to the liquid phase. |
| SPE Cartridge | Oasis MCX (6 cm³, 150 mg) [1] | Mixed-mode cation exchange cartridge is selected for basic alkaloids. |
| Conditioning | 3 mL Methanol, then 3 mL Water [1] | Prepares the sorbent for sample loading. |
| Loading & Washing | Load 2mL supernatant, wash with 3mL Water & 3mL Methanol [1] | Removes acidic and neutral matrix interferences. |
| Elution | 3mL EtOAc/MeCN/MeOH (80:10:10, v/v/v) with 1% NH4OH & 1% TEA [1] | High-pH elution solvent efficiently recovers PAs from the sorbent. |
The following workflow, based on a 2025 study, outlines a holistic approach to PA analysis. You can use this as a benchmark for your own method development for usaramine [1].
Diagram 1: Holistic workflow for PA analysis in honey.
Beyond standard targeted methods, recent studies suggest several advanced strategies to improve the scope and confidence of your analysis.
This compound is a natural product belonging to the pyrrolizidine alkaloid class [1]. The table below summarizes its known physicochemical properties, which are foundational for understanding its solubility behavior.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₆ [1] |
| Molecular Weight | 351.3942 g/mol [1] |
| CAS Number | 15503-87-4 [1] |
| Purity | ≥98% (for research-grade material) [1] |
| Appearance | White to off-white solid powder [1] |
| LogP | -0.14 [1] |
| Hydrogen Bond Donor Count | 2 [1] |
| Hydrogen Bond Acceptor Count | 7 [1] |
A negative LogP value suggests that this compound is more hydrophilic than hydrophobic. However, this does not guarantee high aqueous solubility, as solid-state properties (crystallinity, melting point) also greatly influence dissolution [2] [3].
The following table provides quantitative solubility data for this compound in various solvents, which is critical for planning experiments. Note that these values are typically measured at room temperature unless specified otherwise.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | ~100 mg/mL | ~284.58 mM | Primary stock solution [1] |
| Formulation 1 | ≥ 2.5 mg/mL | ≥ 7.11 mM | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] |
| Formulation 2 | ≥ 2.5 mg/mL | ≥ 7.11 mM | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] |
| Formulation 3 | ≥ 2.5 mg/mL | ≥ 7.11 mM | 10% DMSO + 90% Corn Oil [1] |
Here are detailed protocols for preparing working solutions based on the data above.
This protocol uses co-solvents and surfactants to achieve solubility in a primarily aqueous environment. Sequential Addition is Critical: Add the co-solvents in the order listed below, mixing evenly after each addition [1].
Q1: My this compound solution has precipitated upon dilution into the aqueous buffer. What should I do? A: This is a common issue with compounds at the edge of their solubility limit.
Q2: Why is there such variability in reported solubility values between different laboratories? A: Experimental measurement of solubility is prone to systematic error. The standard deviation in inter-laboratory measurements can range between 0.5 and 1.0 log unit, meaning reported solubility can vary by a factor of 3 to 10 between labs [2]. This variability can be due to differences in the compound's solid-state form (e.g., amorphous vs. crystalline), experimental methodology, temperature control, and data analysis techniques [2].
Q3: What are the advanced strategies for improving the solubility of challenging compounds like this compound? A: Beyond the co-solvent methods described, several advanced techniques are used in drug development:
The diagram below outlines a logical workflow for addressing this compound solubility issues, from initial assessment to advanced strategies.
A validated LC-MS/MS method for quantifying usaramine (URM) and its N-oxide metabolite (UNO) uses senecionine (SCN) as the internal standard (IS). Key methodological details are summarized below [1].
| Feature | Specification |
|---|---|
| Internal Standard | Senecionine (SCN) |
| Matrix | Rat plasma |
| Sample Volume | 10 μL |
| Protein Precipitation | Acetonitrile/Methanol (1/1, v/v) |
| Analytical Column | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Mass Transitions (MRM) | URM: m/z 352.1 → 120.0 UNO: m/z 368.1 → 120.0 SCN (IS): m/z 336.1 → 120.1 |
The following diagram outlines the complete LC-MS/MS analysis workflow for this compound, from sample preparation to final quantification [1].
Key LC-MS/MS Conditions [1]:
Here are solutions to common problems you might encounter when setting up this assay.
| Problem & Potential Symptom | Possible Cause | Recommended Solution |
|---|
| Low or Variable Recovery of Analytes Low signal, high CV%, poor accuracy. | Inefficient protein precipitation; analyte adsorption to labware. | Ensure consistent protein precipitation solvent volume and vortexing time. Use low-binding plasticware. The IS corrects for these losses [2]. | | Poor Chromatography Broad peaks, peak tailing, or shoulder peaks. | Column degradation; inappropriate mobile phase pH; sample matrix interference. | Condition column properly; ensure fresh mobile phase; optimize gradient elution to improve separation [1] [3]. | | Inaccurate Quantification Calibration curve has poor linearity; QC samples out of range. | Incorrect IS preparation; IS not suitable for all analytes; matrix effects. | Accurately prepare IS stock and working solutions. Verify that senecionine is an appropriate IS for your specific analyte panel, as using a non-ideal IS can increase measurement variance [4]. | | High Signal in Blank Carryover or contamination in blank runs. | Contaminated solvent or system; carryover from a previous high-concentration sample. | Perform system wash between injections. Confirm clean preparation of blanks. The method validation showed no significant carryover [1]. |
The choice of senecionine as an IS in the cited study aligns with established best practices in mass spectrometry.
For researchers facing issues with co-elution and inaccurate quantification of Usaramine, here is a structured troubleshooting guide.
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Co-elution with other PAs (e.g., other senecionine-like alkaloids) | Inadequate chromatographic resolution of isomers; suboptimal mobile phase or column | Adjust mobile phase pH; use a longer or different C18 column; implement a shallower gradient [1]. |
| Inconsistent recovery during sample preparation | Losses during Solid-Phase Extraction (SPE) clean-up; matrix effects | Optimize SPE protocol (e.g., Oasis MCX cartridges); use isotopically labeled internal standards if available [2]. |
| Signal suppression or enhancement in MS | Ionization suppression from co-eluting matrix components | Improve sample clean-up; dilute sample extract; use matrix-matched calibration curves [1]. |
| High baseline noise in chromatogram | Contaminated instrument or mobile phase; column degradation | Run system suitability tests; prepare fresh mobile phases; replace guard column [1]. |
Q1: What is the main source of interference when analyzing this compound? The primary interference arises from its structural similarity to other PAs, particularly senecionine and senecivernine [1]. These isomers share nearly identical mass spectra and molecular weights, making them notoriously difficult to separate chromatographically. Without full separation, accurate quantification is impossible.
Q2: What chromatographic strategies can achieve separation of this compound? Recent studies show that optimizing the pH of the mobile phase is critical. While acidic conditions are common, employing basic mobile phases (e.g., pH ~9) can significantly improve the separation of certain PA epimers [1]. If reversed-phase chromatography proves insufficient, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) have successfully resolved challenging PA groups that co-elute in reversed-phase methods [1].
Q3: How should I prepare samples for this compound analysis in complex matrices like honey? A robust sample preparation method is crucial. Below is a detailed protocol adapted from a method validated for 35 PAs in honey [2].
The table below provides example mass spectrometry parameters that should be optimized for this compound [1]. Note: These are illustrative; you must optimize for your specific instrument.
| Parameter | Value |
|---|---|
| Precursor Ion ([M+H]+) | m/z 366.2* |
| Quantifier Transition (CE) | m/z 366.2 -> 138.1 (20 eV*) |
| Qualifier Transition 1 (CE) | m/z 366.2 -> 120.1 (25 eV*) |
| Qualifier Transition 2 (CE) | m/z 366.2 -> 94.1 (35 eV*) |
| Cone Voltage | 30 V* |
| Collision Gas Flow | ~0.15 mL/min* |
\Note: These values are examples from a similar PA (senecionine) and must be experimentally determined for this compound. [1]*
The following diagram outlines the logical workflow for troubleshooting and eliminating this compound interferences, integrating the strategies discussed above.
The diagram below illustrates the key steps in the sample preparation protocol for analyzing this compound in honey, as detailed in the FAQ section.
This framework is based on a 2025 study that used target, suspect, and non-target screening to analyze PAs in honey, detailing the instruments, chemicals, and key steps involved [1].
| Aspect | Description |
|---|---|
| Analytical Technique | Target analysis: UHPLC-MS/MS (Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry) [1]. |
| Expanded Screening | Suspect & non-target screening: UHPLC-Q-Orbitrap (High-Resolution Mass Spectrometry) [1]. |
| Key Compounds | 35 regulated PAs/PANOs, including Usaramine and This compound N-oxide [1]. |
| Sample Preparation | Solid-liquid extraction (SLE) with sulfuric acid, purification via Oasis MCX solid-phase extraction (SPE) cartridge [1]. |
| Internal Standard | (Information not specified in the study) |
The sample preparation method, adapted from a prior work, is crucial for achieving clean and reliable results [1]. The following diagram illustrates the sequence of steps from sample to analysis:
Sample Preparation Steps [1]:
Since the search results lack direct information on this compound-specific issues, you can structure your troubleshooting guide around these common challenges in PA analysis:
Challenge: Low Recovery or Signal.
Challenge: High Background Noise or Co-elution.
Challenge: Inconsistent Results.
To create a more comprehensive and this compound-specific guide, I suggest you:
For a sensitive and fast LC-MS/MS determination of Usaramine (URM) and this compound N-oxide (UNO) in rat plasma, the following column and conditions were used [1].
| Parameter | Specification |
|---|---|
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [1] |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water [1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [1] |
| Gradient | 0-0.2 min: 10% B; 0.2-1.0 min: 10% → 60% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration [1] |
| Flow Rate | 0.5 mL/min [1] |
| Column Temperature | 45 °C [1] |
| Injection Volume | 1 µL [1] |
| Detection | Tandem Mass Spectrometry (MRM mode) [1] |
Q1: How do I choose the right column if I cannot access the exact one specified? The core principle is to find a column with similar selectivity. For the this compound method, look for a low- or medium-particle size (e.g., 1.7-3 µm) C18 column that is 50-100 mm in length [1]. Prioritize columns known for high reproducibility and those that are heavily endcapped or have embedded polar groups to improve peak shape [2]. The fundamental goal is to control the separation factor (α), retention factor (k), and efficiency (N) [3].
Q2: What factors have the biggest impact on optimizing my separation? When optimizing, focus on parameters that affect selectivity (α) first, as they have the most significant impact on resolution. The following table summarizes the influence of various conditions [2]:
| Condition | Impact on Retention (k) | Impact on Selectivity (α) | Impact on Efficiency (N) |
|---|---|---|---|
| Mobile Phase B (%) | ++ | + | - |
| Solvent Type (ACN/MeOH) | + | ++ | - |
| Column Type (C18, phenyl, etc.) | + | ++ | - |
| Mobile Phase pH | ++ | ++ | + |
| Temperature | + | + | + |
| Column Length | 0 | 0 | ++ |
| Particle Size | 0 | 0 | ++ |
| Flow Rate | 0 | 0 | + |
Legend: ++: Most influential; +: Influential; -: Less influential; 0: Non-influential.
Q3: I am getting poor peak shape or split peaks. What should I do?
Q4: My resolution is insufficient. How can I improve it? Go back to the fundamental resolution equation. The following diagram outlines a logical workflow for troubleshooting resolution issues, starting with the most impactful parameter, selectivity [3] [4].
The experimental workflow for the analysis, from sample preparation to data acquisition, can be visualized as follows [1]:
The following parameters are based on a validated method for quantifying URM and UNO in rat plasma using liquid chromatography--tandem mass spectrometry (LC--MS-MS) [1].
| Parameter | Specification |
|---|---|
| Analytes | Usaramine (URM), this compound N-Oxide (UNO) |
| Internal Standard | Senecionine (SCN) |
| Chromatography Column | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Column Temperature | 45 °C |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 μL |
| Gradient Program | 0--0.2 min: 10% B; 0.2--1.0 min: 10% B to 60% B; 1.0--1.1 min: 60% to 95% B; 1.1--1.5 min: 95% B; 1.5--2.0 min: re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| URM | 352.1 | 120.0 | 37 | 150 |
| UNO | 368.1 | 120.0 | 42 | 150 |
| SCN (IS) | 336.1 | 120.1 | 36 | 150 |
This protein precipitation method is used for processing rat plasma samples [1].
Q1: My analyte signal is low or inconsistent. What could be the cause?
Q2: The chromatographic peaks show significant tailing. How can I improve them?
Q3: The method lacks sensitivity for my low-concentration samples. What can I modified?
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
The method was validated according to FDA guidelines. Here are key performance data [1].
| Validation Parameter | Performance |
|---|---|
| Linear Range | 1--2,000 ng/mL (for both URM and UNO) |
| LLOQ | 1 ng/mL |
| Within-run Accuracy | ±15% of nominal (at LLOQ: ±20%) |
| Between-run Accuracy | ±15% of nominal (at LLOQ: ±20%) |
| Within-run Precision | ≤15% RSD (at LLOQ: ≤20% RSD) |
| Between-run Precision | ≤15% RSD (at LLOQ: ≤20% RSD) |
When applying this method, a significant sex-based difference was observed in rats [1]:
Retrorsine is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plants like ragwort and groundsel [1]. It requires metabolic activation to exert its toxic effects [2].
The table below summarizes key experimental findings for Retrorsine:
| Parameter | Experimental Data | Experimental Model & Protocol |
|---|
| Genotoxic Potency (BMDL10) | ~0.1 µM [3] | Model: Primary Human Hepatocytes (PHH) & HepG2-CYP3A4 cells [3]. Protocol: Cells exposed to Retrorsine for 24h. Genotoxicity assessed via γH2AX immunofluorescence (PHH) and Comet assay (HepG2). Benchmark Dose (BMD) modeling performed on data [3]. | | Cytotoxic Potency (EC50) | ~70 µM [3] | Model: HepG2-CYP3A4 cells [3]. Protocol: 24-hour exposure. Cytotoxicity determined via Resazurin reduction assay. EC50 is concentration that reduces cell viability by 50% [3]. | | Hepatic Clearance | CLint,met (Rat): 4x higher than in mouse [2] | Model: Mouse and rat PBTK model, informed by in vitro data [2]. Protocol: In vitro-in vivo extrapolation (IVIVE) of metabolic clearance data [2]. | | Bioavailability & Absorption | Fraction Absorbed (Fa): ~78% [2] | Model: In situ rat intestine perfusion model [2]. Protocol: Mesenteric blood collected during steady-state perfusion. Amount of Retrorsine appeared in blood (Pblood) used to calculate Fa [2]. | | Plasma Protein Binding | Fraction Unbound (fu): ~60% [2] | Protocol: Determined experimentally in plasma at 2 µM concentration [2]. |
The following diagram illustrates the mechanism by which Retrorsine causes liver toxicity, based on data from the search results [2] [1] [3].
Diagram Title: Retrorsine Metabolic Activation and Toxicity Mechanism
The data highlights why Retrorsine is a significant concern in toxicology. Its high absorption and potent genotoxicity mean even low levels of exposure can be damaging. The structural features of Retrorsine (cyclic diester) are linked to its high potency compared to other PAs [3]. This supports the use of Relative Potency Factors (RPF) in risk assessment, where Retrorsine is assigned a high potency value [3].
The core methodology for identifying and quantifying UNO involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following table outlines the key experimental conditions validated according to US FDA guidelines [1].
| Aspect | Description |
|---|---|
| Instrument | SCIEX Triple Quad 5500 MS with Waters Acquity I-class UPLC [1] |
| Analytical Column | Waters UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm) [1] |
| Mobile Phase | A: 0.1% formic acid with 5 mM ammonium acetate in water B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [1] | | Gradient Elution | 0-0.2 min: 10% B; 0.2-1.0 min: 10% B to 60% B; 1.0-1.1 min: 60% to 95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibration [1] | | Detection (MRM) | UNO: m/z 368.1 → 120.0 (CE 42 eV) Usaramine (URM): m/z 352.1 → 120.0 (CE 37 eV) Internal Standard (Senecionine): m/z 336.1 → 120.1 (CE 36 eV) [1] | | Sample Preparation | Protein precipitation with acetonitrile/methanol (1/1, v/v) after mixing 10 µL plasma with internal standard [1] | | Linear Range | 1–2,000 ng/mL for both URM and UNO [1] |
The experimental workflow for the plasma sample analysis can be summarized as follows:
The validated method was applied to investigate the pharmacokinetics of this compound (URM) and its metabolite UNO in rats, revealing significant sex-dependent differences [1].
The table below shows the pharmacokinetic parameters after intravenous (1 mg/kg) and oral (10 mg/kg) administration of URM. Data is presented as mean ± standard deviation [1].
| Parameter | Male Rats | Female Rats |
|---|---|---|
| After Intravenous Administration (1 mg/kg) | ||
| URM AUC0-t (ng/mL×h) | 363 ± 65 | 744 ± 122 |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| UNO AUC0-t (ng/mL×h) | 172 ± 32 | 30.7 ± 7.4 |
| After Oral Administration (10 mg/kg) | ||
| URM AUC0-t (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC0-t (ng/mL×h) | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability of URM | 54.0% | 81.7% |
These findings can be visualized as a simplified metabolic pathway highlighting the observed sex differences:
It is crucial to understand that this compound is a pyrrolizidine alkaloid (PA) [1].
The table below synthesizes key physiological differences between males and females and their impact on how drugs are processed by the body [1] [2] [3].
| Pharmacokinetic Phase | Physiological Differences | Pharmacological Consequences | Example Drugs |
|---|---|---|---|
| Absorption | Slower gastric emptying; higher gastric pH; longer intestinal transit time in females [1] [4]. | Altered absorption rate and time to peak concentration [1]. | Metoprolol, Theophylline, Verapamil, Alcohol [1] [3] [5]. |
| Distribution | Females: Higher body fat %, lower total body water, lower plasma volume [1] [3] [5]. | Altered volume of distribution (Vd):
For researchers aiming to study these differences, here are common methodological approaches derived from the literature:
Clinical Pharmacokinetic Studies
In Vitro Metabolism Studies
Population Pharmacokinetic (PopPK) Modeling
Adverse Drug Reaction (ADR) Correlation
The following diagram outlines a systematic approach to evaluate sex-based pharmacokinetic differences during the drug development process, from preclinical research to clinical application.
The consistent finding that women experience adverse drug reactions nearly twice as often as men is strongly linked to these pharmacokinetic differences, which often lead to higher drug exposure in women when given the same dose as men [2]. Despite this, sex-specific dosing recommendations are absent for most drugs, highlighting a critical gap in personalized medicine [1] [2] [3].
The U.S. Food and Drug Administration (FDA) provides overarching principles for method validation. For drug and biologic applications, the key guidance document is "Analytical Procedures and Methods Validation for Drugs and Biologics" [1]. This document outlines what applicants should submit to support the identity, strength, quality, purity, and potency of drug substances and products [1].
The FDA also provides more specific guidelines for different program areas, including "Guidelines for the Validation of Chemical Methods for the FDA FVM Program" [2]. These guidelines form the regulatory foundation for validating methods like those used for analyzing compounds such as usaramine.
The following table summarizes a specific liquid chromatography–tandem mass spectrometry (LC–MS/MS) method developed and validated for this compound (URM) and its N-oxide metabolite (UNO) in rat plasma, explicitly conducted in accordance with FDA guidance [3].
| Validation Parameter | Experimental Protocol & Results |
|---|---|
| Analytes & Matrix | This compound (URM) and this compound N-oxide (UNO) in Sprague-Dawley rat plasma [3]. |
| Linearity & Range | The method was linear over the range of 1–2,000 ng/mL for both URM and UNO [3]. |
| Sensitivity (LLOQ) | The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL [3]. |
| Selectivity | Verified by analyzing six different sources of blank plasma. No interference was found, meeting FDA acceptance criteria (peak areas in blanks ≤ 20% of LLOQ) [3]. |
| Accuracy & Precision | Assessed using six replicate quality control (QC) samples at multiple concentrations (LLOQ, low, mid, high). The results met predefined criteria for both within-run and between-run analyses [3]. |
| Matrix Effect | Evaluated using six different plasma sources. The variability was within the acceptable limit of ±15%, indicating a consistent and reliable signal despite the biological matrix [3]. |
| Other Parameters | The full validation also included tests for carryover, recovery, and stability of the analytes in plasma under various conditions [3]. |
The diagram below outlines the key stages of the analytical method validation process as demonstrated in the this compound study, which aligns with FDA guidance principles [3].
Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA), and its metabolism includes conversion to this compound N-oxide (UNO). Studies in Sprague-Dawley rats have revealed significant sex-based differences in its processing [1].
The table below summarizes key pharmacokinetic parameters after administration to rats:
| Parameter | Administration Route & Dose | Male Rats | Female Rats |
|---|---|---|---|
| AUC(_{0-t}) (URM) | Intravenous (1 mg/kg) | 363 ± 65 ng/mL*h | 744 ± 122 ng/mL*h |
| AUC(_{0-t}) (UNO) | Intravenous (1 mg/kg) | 172 ± 32 ng/mL*h | 30.7 ± 7.4 ng/mL*h |
| Clearance (URM) | Intravenous (1 mg/kg) | 2.77 ± 0.50 L/h/kg | 1.35 ± 0.19 L/h/kg |
| AUC(_{0-t}) (URM) | Oral (10 mg/kg) | 1,960 ± 208 ng/mL*h | 6,073 ± 488 ng/mL*h |
| AUC(_{0-t}) (UNO) | Oral (10 mg/kg) | 1,637 ± 246 ng/mL*h | 300 ± 62 ng/mL*h |
| Oral Bioavailability (URM) | Oral (10 mg/kg) | 54.0% | 81.7% |
These findings indicate that female rats exhibit higher systemic exposure to URM due to significantly lower clearance, while male rats more extensively metabolize URM into its N-oxide form (UNO) [1].
The toxicity of PAs, including this compound, is strongly influenced by their chemical structure [2].
This structure-dependent toxicity can be visualized in the following diagram, which shows the general pathway from PA exposure to cellular effects:
The data presented is derived from specific, validated experimental methods. Here are the protocols for the key assays cited.
This method was used to determine the concentration of URM and its metabolite UNO in rat plasma for the pharmacokinetic study [1].
This high-content screening assay was used to evaluate the structure-dependent cytotoxicity of various PAs in HepaRG cells, a model relevant to human liver toxicity [2].
The table below summarizes the basic identifying information for this compound found in one supplier's catalog [1].
| Property | Description |
|---|---|
| CAS Number | 15503-87-4 [1] |
| IUPAC Name | Provided in SMILES and InChI format [1] |
| Molecular Formula | C₁₈H₂₅NO₆ [1] |
| Molecular Weight | 351.40 g/mol [1] |
| Type of Compound | Pyrrolizidine Alkaloid [1] |
| Synonyms | Mucronatine; trans-Retrorsine [1] |
| Appearance | White powder [1] |
| SMILES | CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C [1] |
While not specific to this compound, a recent (2025) validated LC-MS/MS multi-method for determining toxins in milk provides a robust and transferable experimental protocol [2]. This method simultaneously analyzes 72 mycotoxins and 38 plant toxins, including pyrrolizidine alkaloids (PAs) like this compound and quinolizidine alkaloids (QAs) [2]. The workflow can be visualized as follows:
The key steps of this methodology are [2]:
The table below summarizes key quantitative pharmacokinetic parameters of Usaramine (URM) and its N-oxide metabolite (UNO) in male and female rats, revealing significant sex-dependent differences [1].
| Parameter | Administration Route & Dose | Male Rats | Female Rats |
|---|---|---|---|
| URM AUC0-t (ng/mL*h) | Intravenous (1 mg/kg) | 363 ± 65 | 744 ± 122 |
| UNO AUC0-t (ng/mL*h) | Intravenous (1 mg/kg) | 172 ± 32 | 30.7 ± 7.4 |
| URM Clearance (L/h/kg) | Intravenous (1 mg/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |
| URM AUC0-t (ng/mL*h) | Oral (10 mg/kg) | 1,960 ± 208 | 6,073 ± 488 |
| UNO AUC0-t (ng/mL*h) | Oral (10 mg/kg) | 1,637 ± 246 | 300 ± 62 |
| Oral Bioavailability | Oral (10 mg/kg) | 54.0% | 81.7% |
The quantitative data above was generated using the following validated experimental methodology [1]:
Beyond its metabolism, this compound has shown other biological activities in scientific studies:
The following diagram illustrates the primary metabolic pathway of this compound, which involves conversion to its N-oxide metabolite, a common detoxification and elimination pathway for pyrrolizidine alkaloids [1] [4].
The table below summarizes key pharmacokinetic parameters after administration to male and female rats, showing significant sex-based differences [1].
| Parameter | Administration Route & Dose | Male Rats | Female Rats |
|---|---|---|---|
| URM AUC₀–t | Intravenous (1 mg/kg) | 363 ± 65 ng/mL×h | 744 ± 122 ng/mL×h |
| URM Clearance | Intravenous (1 mg/kg) | 2.77 ± 0.50 L/h/kg | 1.35 ± 0.19 L/h/kg |
| URM AUC₀–t | Oral (10 mg/kg) | 1,960 ± 208 ng/mL×h | 6,073 ± 488 ng/mL×h |
| Oral Bioavailability | --- | 54.0% | 81.7% |
| UNO (Metabolite) AUC₀–t | Intravenous (1 mg/kg) | 172 ± 32 ng/mL×h | 30.7 ± 7.4 ng/mL×h |
| UNO (Metabolite) AUC₀–t | Oral (10 mg/kg) | 1,637 ± 246 ng/mL×h | 300 ± 62 ng/mL×h |
The available data was generated using the following validated LC-MS/MS method [1]:
To conduct a thorough cross-species comparison, you would typically need to gather data from studies in multiple animal models. The diagram below outlines the logical workflow for such an investigation.
The framework involves:
The table below summarizes the key performance data from a validated method for quantifying Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma [1].
| Parameter | Details & Performance Data |
|---|---|
| Analytes | This compound (URM), this compound N-oxide (UNO) |
| Matrix | Rat plasma |
| Linearity Range | 1–2,000 ng/mL for both URM and UNO [1] |
| Sensitivity (LLOQ) | 1 ng/mL for both URM and UNO [1] |
| Quality Control (QC) Levels | 1, 3, 150, 750, and 1,500 ng/mL [1] |
| Accuracy & Precision | Within-run and between-run accuracy and precision were assessed; specific values conform to validation guidelines (details in [1]) |
| Recovery | Evaluated during validation (specific values not detailed in abstract) [1] |
| Stability | Stability of plasma samples was assessed during validation [1] |
Here is the detailed methodology used in the study, which can serve as a reference protocol [1].
The following diagram illustrates the complete experimental workflow for the this compound analysis, from sample preparation to data acquisition.
This validated method was successfully applied to a pharmacokinetic study in rats, revealing significant sex-based differences [1]:
For context, other studies have also included this compound in broader multi-analyte methods for plant toxins. For instance, one recent method was able to simultaneously determine 35 pyrrolizidine alkaloids and N-oxides (including this compound and its N-oxide) in honey, demonstrating the capability for isomer separation which is a common challenge in PA analysis [2]. Another multi-method from 2025 was developed for 38 different plant toxins in milk [3].
The table below summarizes the key parameters for a sensitive and validated LC-MS/MS method developed for the quantification of Usaramine (URM) and its N-oxide metabolite (UNO) in rat plasma [1].
| Parameter | Details for this compound (URM) & this compound N-oxide (UNO) |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 1–2,000 ng/mL for both URM and UNO [1] |
| Calibration Standards | 1, 2, 10, 30, 100, 300, 1,000, and 2,000 ng/mL in rat plasma [1] |
| Quality Control (QC) Samples | 1, 3, 150, 750, and 1,500 ng/mL [1] |
| Limit of Quantification (LLOQ) | 1 ng/mL [1] |
| Chromatography Column | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) [1] |
| Mass Transitions (MRM) | URM: m/z 352.1 → 120.0; UNO: m/z 368.1 → 120.0 [1] |
This is the detailed methodology used in the study cited above [1].
The following diagram outlines the key steps of the analytical protocol for determining this compound in plasma, from sample preparation to data analysis.
Acute Toxic